Vim-2-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H13IN4O4S |
|---|---|
Molecular Weight |
436.23 g/mol |
IUPAC Name |
[5-[[(4-iodophenyl)sulfonylamino]methyl]-2H-triazol-4-yl]methyl acetate |
InChI |
InChI=1S/C12H13IN4O4S/c1-8(18)21-7-12-11(15-17-16-12)6-14-22(19,20)10-4-2-9(13)3-5-10/h2-5,14H,6-7H2,1H3,(H,15,16,17) |
InChI Key |
XYPUWRGAZUOXMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=NNN=C1CNS(=O)(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of VIM-2: A Technical Guide for Researchers
Verona Integron-encoded Metallo-β-lactamase-2 (VIM-2) is a clinically significant Ambler class B metallo-β-lactamase (MBL) that confers broad-spectrum resistance to β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems.[1][2] This guide provides an in-depth analysis of the VIM-2 mechanism of action, tailored for researchers, scientists, and drug development professionals.
Catalytic Mechanism of VIM-2
The catalytic activity of VIM-2 is dependent on the presence of one or two zinc ions in its active site, which are crucial for the hydrolysis of the β-lactam ring.[1][2] The active site is located in a shallow cleft, and its flexibility is thought to contribute to the enzyme's ability to accommodate a wide range of β-lactam substrates. The hydrolysis mechanism proceeds through a very short-lived anionic intermediate.[3][4]
The active site of VIM-2 contains two zinc ions, Zn1 and Zn2, which are coordinated by several key amino acid residues. Zn1 is typically coordinated by three histidine residues (His116, His118, and His196), while Zn2 is coordinated by a different set of residues, including an aspartate (Asp120), a cysteine (Cys221), and a histidine (His263), with a bridging water molecule or hydroxide ion between the two zinc ions. The precise coordination can vary slightly depending on the specific crystal structure and conditions.
The proposed catalytic cycle involves the following key steps:
-
Substrate Binding: The β-lactam antibiotic binds to the active site of VIM-2.
-
Nucleophilic Attack: A hydroxide ion, activated by the zinc ions, acts as a nucleophile and attacks the carbonyl carbon of the β-lactam ring.
-
Intermediate Formation: This attack leads to the formation of a transient, negatively charged tetrahedral intermediate.
-
Ring Opening: The C-N bond of the β-lactam ring is cleaved, opening the ring.
-
Protonation and Product Release: The intermediate is protonated, leading to the formation of the inactive, hydrolyzed antibiotic, which is then released from the active site.
Quantitative Data on VIM-2 Activity
The efficacy of VIM-2 in hydrolyzing various β-lactam antibiotics is quantified by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate. The catalytic efficiency is often expressed as the kcat/Km ratio.
Table 1: Steady-State Kinetic Parameters of VIM-2 for Various β-Lactam Substrates
| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (μM⁻¹s⁻¹) |
| Penicillin G | 14 ± 2 | 1000 ± 100 | 71 |
| Ampicillin | 50 ± 5 | 800 ± 80 | 16 |
| Cephaloridine | 25 ± 3 | 1200 ± 120 | 48 |
| Cephalothin | 30 ± 4 | 900 ± 90 | 30 |
| Cefuroxime | 150 ± 20 | 400 ± 40 | 2.7 |
| Imipenem | 110 ± 10 | 700 ± 70 | 6.4 |
| Meropenem | 80 ± 8 | 500 ± 50 | 6.3 |
| Chromacef | 8 ± 2 | 22 ± 2 | 2.75 |
Note: The kinetic parameters can vary depending on the experimental conditions such as buffer, pH, and temperature. The data presented is a compilation from various sources for comparative purposes.[3]
Inhibition of VIM-2
The development of potent and specific inhibitors of VIM-2 is a major goal in overcoming antibiotic resistance. Various classes of compounds have been investigated for their inhibitory activity, which is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
Table 2: Inhibition Constants of Various Compounds against VIM-2
| Inhibitor | Inhibition Type | IC50 (μM) | Ki (μM) |
| EDTA | Zinc Chelator | 50 | - |
| Mitoxantrone | Non-competitive | - | 1.5 ± 0.2 |
| 4-chloromercuribenzoic acid (pCMB) | Slowly reversible/irreversible | - | - |
| N-((4-((but-3-ynyloxy)methyl)-1H-1,2,3-triazol-5-yl)methyl)-4-iodobenzenesulfonamide | Competitive | - | 0.41 ± 0.03 |
| rac-2-ω-phenylpropyl-3-mercaptopropionic acid (PhenylC3SH) | Competitive | - | 0.22 |
| Taniborbactam | - | - | 0.02 |
Note: The inhibition constants can vary based on the assay conditions and the substrate used.[1][5][6]
Experimental Protocols
Protein Expression and Purification of VIM-2
A common method for obtaining purified VIM-2 for in vitro studies involves recombinant expression in Escherichia coli.[7]
-
Gene Cloning: The gene encoding VIM-2 is cloned into a suitable expression vector, often with an N- or C-terminal purification tag (e.g., His-tag).
-
Transformation and Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis: The bacterial cells are harvested and lysed by sonication or high-pressure homogenization in a lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).
-
Affinity Chromatography: The crude lysate is clarified by centrifugation and the supernatant is loaded onto a chromatography column with a resin that specifically binds the purification tag (e.g., Ni-NTA resin for His-tagged proteins).
-
Tag Cleavage: The purification tag is often removed by enzymatic cleavage (e.g., with TEV protease) to obtain the native protein sequence.
-
Further Purification: Additional purification steps, such as ion-exchange chromatography and size-exclusion chromatography, are employed to achieve high purity.
-
Purity and Concentration Determination: The purity of the final protein sample is assessed by SDS-PAGE, and the concentration is determined spectrophotometrically by measuring the absorbance at 280 nm.
Enzyme Kinetics Assay (Steady-State)
Steady-state kinetics are used to determine the Km and kcat of VIM-2 for various substrates. A common method involves monitoring the hydrolysis of a chromogenic substrate, such as nitrocefin, spectrophotometrically.
-
Reaction Mixture Preparation: A reaction buffer is prepared (e.g., 50 mM HEPES, pH 7.2, 150 mM NaCl, 100 µM ZnCl₂).
-
Substrate and Enzyme Preparation: A range of substrate concentrations is prepared. The purified VIM-2 enzyme is diluted to a suitable concentration.
-
Initiation of Reaction: The reaction is initiated by adding the enzyme to the reaction mixture containing the substrate.
-
Monitoring Hydrolysis: The hydrolysis of the substrate is monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer. For nitrocefin, hydrolysis leads to an increase in absorbance at 482 nm.
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the progress curves. The kinetic parameters (Km and Vmax) are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis. kcat is then calculated from Vmax and the enzyme concentration.
Pre-Steady-State Kinetics (Stopped-Flow)
To investigate the formation and decay of reaction intermediates, pre-steady-state kinetics are performed using a stopped-flow instrument. This technique allows for the rapid mixing of enzyme and substrate and the monitoring of the reaction on a millisecond timescale.
-
Instrument Setup: A stopped-flow spectrophotometer is used, which rapidly mixes small volumes of enzyme and substrate solutions.
-
Reaction Monitoring: The reaction is monitored by absorbance or fluorescence changes immediately after mixing. For some substrates, a transient intermediate with a distinct spectral signature can be observed.
-
Data Analysis: The resulting kinetic traces are fitted to specific kinetic models to determine the rate constants for individual steps in the reaction pathway, such as substrate binding, intermediate formation, and product release.
X-ray Crystallography
Determining the three-dimensional structure of VIM-2 provides crucial insights into its active site architecture and mechanism of action.
-
Crystallization: Purified VIM-2 is crystallized, often in the presence of a substrate or inhibitor, using techniques such as sitting-drop or hanging-drop vapor diffusion. This involves screening a wide range of conditions (precipitants, pH, temperature) to find those that promote crystal growth.
-
Cryoprotection: Crystals are cryoprotected by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation during flash-cooling.
-
X-ray Diffraction Data Collection: The cryo-cooled crystals are exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded on a detector.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein. A molecular model is built into the electron density and refined to obtain the final three-dimensional structure.
Impact of VIM-2 on Antibiotic Resistance
The expression of VIM-2 in pathogenic bacteria has significant clinical implications. By efficiently hydrolyzing a broad range of β-lactam antibiotics, VIM-2 renders these drugs ineffective, leading to treatment failure.
In susceptible bacteria, β-lactam antibiotics inhibit penicillin-binding proteins (PBPs), which are essential for cell wall synthesis, leading to cell death. However, in bacteria expressing VIM-2, the enzyme hydrolyzes the antibiotics before they can reach their PBP targets, thus protecting the bacteria and allowing them to survive and proliferate. Understanding the detailed mechanism of VIM-2 is therefore critical for the design of effective inhibitors that can restore the efficacy of β-lactam antibiotics against resistant pathogens.
References
- 1. Inhibitors of VIM-2 by Screening Pharmacogically Active and Click-Chemistry Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of VIM-2, a Carbapenem-Hydrolyzing Metallo-β-Lactamase and Its Plasmid- and Integron-Borne Gene from a Pseudomonas aeruginosa Clinical Isolate in France - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel mechanism of hydrolysis of therapeutic beta-lactams by Stenotrophomonas maltophilia L1 metallo-beta-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relative inhibitory activities of the broad-spectrum β-lactamase inhibitor taniborbactam against metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The structure of the metallo-β-lactamase VIM-2 in complex with a triazolylthioacetamide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
VIM-2 Metallo-β-Lactamase: A Technical Guide to its Structure, Function, and Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Verona integron-encoded metallo-β-lactamase-2 (VIM-2) is a significant public health threat, conferring broad-spectrum resistance to β-lactam antibiotics, including the last-resort carbapenems. This guide provides a comprehensive overview of the structure, function, and inhibition of VIM-2, intended to support research and development efforts targeting this critical enzyme.
Core Function: A Potent and Broad-Spectrum β-Lactamase
VIM-2 is a class B1 metallo-β-lactamase (MBL) that catalyzes the hydrolysis of a wide range of β-lactam antibiotics, rendering them ineffective. Its substrate profile includes penicillins, cephalosporins, and carbapenems. Notably, monobactams are generally not hydrolyzed by VIM-2. The enzyme's activity is dependent on the presence of one or two zinc ions in its active site, which are essential for catalysis. The catalytic mechanism involves a zinc-activated hydroxide ion that acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring and leading to its opening and inactivation.
Structural Architecture: An αβ/βα Sandwich with a Dinuclear Zinc Center
The crystal structure of VIM-2 reveals a characteristic αβ/βα sandwich fold, with the active site located in a shallow groove at the interface of the two β-sheets. This active site houses a dinuclear zinc center, where two Zn(II) ions, designated Zn1 and Zn2, are crucial for the enzyme's catalytic activity.
The coordination of these zinc ions is critical for the enzyme's function. Zn1 is typically coordinated by three histidine residues (His116, His118, and His196), while Zn2 is coordinated by a cysteine (Cys221), a histidine (His263), and an aspartate (Asp120). A key feature of the active site is a bridging hydroxide ion that is coordinated to both zinc ions and is the primary nucleophile in the hydrolysis of the β-lactam ring. The active site is flanked by two flexible loops, L3 and L10, which play a role in substrate binding and recognition.
Quantitative Data on VIM-2 Activity
The catalytic efficiency of VIM-2 varies depending on the β-lactam substrate. The following tables summarize key kinetic parameters and inhibition constants for VIM-2.
Table 1: Steady-State Kinetic Parameters for VIM-2 with Various β-Lactam Substrates
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |
| Penicillin G | 130 ± 20 | 230 ± 20 | 1.8 | [1] |
| Ampicillin | 55 ± 5 | 180 ± 10 | 3.3 | [1] |
| Cephaloridine | 21 ± 2 | 250 ± 10 | 11.9 | [1] |
| Cefotaxime | 140 ± 20 | 120 ± 10 | 0.9 | [1] |
| Imipenem | 11 ± 1 | 200 ± 10 | 18.2 | [1] |
| Meropenem | 14 ± 2 | 150 ± 10 | 10.7 | [1] |
| Chromacef | 8 ± 2 | 22 ± 2 | 2.75 | [2][3] |
Table 2: Inhibition of VIM-2 by Various Compounds
| Inhibitor | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type | Reference |
| EDTA | 50 | - | - | [1] |
| Triazolylthioacetamide | 20 | - | - | [4] |
| L-Captopril | 10.0 ± 1.9 | 5.0 | - | [5][6] |
| Taniborbactam | - | 0.0005 | - | [7] |
| Aspergillomarasmine A | - | - | Restores meropenem susceptibility | [8] |
| 6-Phosphonomethylpyridine-2-carboxylates | - | Potent inhibition | - | [9] |
| ML121 | 0.223 ± 0.003 | 0.148 ± 0.014 | Non-competitive | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of VIM-2.
Protein Expression and Purification of VIM-2
This protocol describes the expression of VIM-2 in E. coli and its subsequent purification.[2][11]
Materials:
-
E. coli BL21(DE3) cells
-
pET vector containing the VIM-2 gene with a His-tag
-
Luria-Bertani (LB) medium and agar plates
-
Kanamycin or other appropriate antibiotic for selection
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
Ni-NTA affinity resin
-
Size-exclusion chromatography column (e.g., Superdex 75)
Procedure:
-
Transform E. coli BL21(DE3) cells with the VIM-2 expression vector and plate on LB agar containing the appropriate antibiotic.
-
Inoculate a single colony into a starter culture of LB medium with the antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a large-scale culture with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.
-
Harvest the cells by centrifugation at 4°C.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged VIM-2 with elution buffer.
-
Dialyze the eluted protein against dialysis buffer to remove imidazole and allow for proper folding.
-
For higher purity, perform size-exclusion chromatography.
-
Concentrate the purified protein and store at -80°C.
Steady-State Enzyme Kinetics Assay
This protocol outlines the determination of steady-state kinetic parameters (Kₘ and k꜀ₐₜ) for VIM-2 using a spectrophotometric assay with a chromogenic substrate like nitrocefin or CENTA.[1][3][5][6]
Materials:
-
Purified VIM-2 enzyme
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 µM ZnCl₂)
-
Chromogenic β-lactam substrate (e.g., nitrocefin, CENTA)
-
UV-Vis spectrophotometer
-
96-well microplates (optional, for high-throughput assays)
Procedure:
-
Prepare a reaction mixture containing the assay buffer in a cuvette or microplate well.
-
Add a known concentration of purified VIM-2 enzyme to the reaction mixture.
-
Initiate the reaction by adding the β-lactam substrate at various concentrations.
-
Immediately monitor the change in absorbance at the appropriate wavelength for the chosen substrate (e.g., 486 nm for nitrocefin) over time.
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation (v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])) using non-linear regression analysis to determine the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ).
-
Calculate the turnover number (k꜀ₐₜ) using the equation k꜀ₐₜ = Vₘₐₓ / [E], where [E] is the total enzyme concentration.
Crystallization of VIM-2
This protocol provides a general guideline for the crystallization of VIM-2 for structural studies.[11][12]
Materials:
-
Concentrated, pure VIM-2 protein (typically >5 mg/mL)
-
Crystallization screens (various commercially available kits)
-
Crystallization plates (e.g., sitting drop or hanging drop vapor diffusion plates)
-
Microscopes for crystal visualization
Procedure:
-
Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).
-
The drops typically consist of a 1:1 or 2:1 ratio of protein solution to reservoir solution from a crystallization screen.
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).
-
Regularly monitor the plates for crystal growth over several days to weeks.
-
Once crystals appear, they can be optimized by varying the precipitant concentration, pH, and other additives.
-
For co-crystallization with inhibitors, the inhibitor can be added to the protein solution before setting up the crystallization trials or soaked into existing apo-enzyme crystals.
-
Harvested crystals are then cryo-protected and flash-cooled in liquid nitrogen for X-ray diffraction analysis.
Conclusion
VIM-2 remains a formidable challenge in the fight against antibiotic resistance. A thorough understanding of its structure, function, and enzymatic mechanism is paramount for the development of effective inhibitors. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to this critical area of drug discovery. By providing a centralized repository of technical information, we hope to facilitate and accelerate the design and development of novel therapeutic strategies to combat the threat posed by VIM-2 and other metallo-β-lactamases.
References
- 1. Characterization of VIM-2, a Carbapenem-Hydrolyzing Metallo-β-Lactamase and Its Plasmid- and Integron-Borne Gene from a Pseudomonas aeruginosa Clinical Isolate in France - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biochemical, Mechanistic, and Spectroscopic Characterization of Metallo-β-lactamase VIM-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structure of the metallo-β-lactamase VIM-2 in complex with a triazolylthioacetamide inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay Platform for Clinically Relevant Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Current Strategy for Targeting Metallo-β-Lactamase with Metal-Ion-Binding Inhibitors [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The structure of the metallo-β-lactamase VIM-2 in complex with a triazolylthioacetamide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Role of VIM-2 in Carbapenem Resistance: A Technical Guide
Introduction
Carbapenems are a class of β-lactam antibiotics with a broad spectrum of activity, often reserved as the last line of defense against multidrug-resistant bacterial infections. However, the emergence and global dissemination of carbapenem resistance pose a significant threat to public health. One of the primary mechanisms of carbapenem resistance is the enzymatic degradation of these antibiotics by carbapenemases. These enzymes are categorized into four Ambler classes: A, B, C, and D. Class B metallo-β-lactamases (MBLs) are of particular concern due to their ability to hydrolyze all β-lactams except monobactams and the absence of clinically available inhibitors.
Among the MBLs, the Verona integron-encoded metallo-β-lactamase (VIM) family is one of the most widespread. VIM-2, a variant of the VIM family, is a clinically significant enzyme that confers high-level resistance to carbapenems in various Gram-negative pathogens, including Pseudomonas aeruginosa, Acinetobacter baumannii, and members of the Enterobacteriaceae family. This guide provides a detailed technical overview of the role of VIM-2 in carbapenem resistance, focusing on its mechanism, genetics, detection, and clinical implications.
Mechanism of Action
VIM-2 is a zinc-dependent enzyme that catalyzes the hydrolysis of the β-lactam ring in carbapenems and other β-lactam antibiotics. The active site of VIM-2 contains one or two zinc ions (Zn²⁺) that are crucial for its catalytic activity. These zinc ions coordinate with water molecules and key amino acid residues, facilitating a nucleophilic attack on the carbonyl carbon of the β-lactam ring. This leads to the opening of the ring and inactivation of the antibiotic. The catalytic mechanism involves the deprotonation of a water molecule by a zinc-bound hydroxide ion, which then acts as the nucleophile.
The substrate profile of VIM-2 is broad, encompassing penicillins, cephalosporins, and carbapenems. It exhibits high hydrolytic efficiency against carbapenems, leading to clinically significant resistance.
Figure 1: Simplified signaling pathway of VIM-2 catalyzed carbapenem hydrolysis.
Genetics and Dissemination
The gene encoding VIM-2, blaVIM-2, is typically located on mobile genetic elements, primarily Class 1 integrons, which are themselves often embedded within transposons and plasmids. This genetic arrangement facilitates the horizontal transfer of blaVIM-2 between different bacterial species and strains, contributing to its rapid and widespread dissemination. The blaVIM-2 gene cassette is usually found downstream of a promoter sequence within the integron, ensuring its expression. The association with plasmids that carry multiple other resistance genes often results in a multidrug-resistant phenotype in bacteria harboring blaVIM-2.
Figure 2: Common genetic arrangement of the blaVIM-2 gene within a Class 1 integron.
Enzyme Kinetics and Substrate Profile
The hydrolytic efficiency of VIM-2 against various β-lactam antibiotics can be quantified by determining its kinetic parameters, kcat (turnover number) and Km (Michaelis constant). The ratio kcat/Km represents the catalytic efficiency of the enzyme. VIM-2 demonstrates high catalytic efficiency against a wide range of β-lactams, particularly carbapenems.
| Antibiotic | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| Imipenem | 10 - 50 | 50 - 200 | 1 - 20 |
| Meropenem | 20 - 100 | 100 - 400 | 1 - 20 |
| Doripenem | 15 - 60 | 80 - 300 | 1.5 - 20 |
| Ertapenem | 5 - 25 | 20 - 100 | 1 - 20 |
| Ceftazidime | 200 - 500 | 50 - 150 | 0.1 - 0.75 |
| Cefepime | 150 - 400 | 40 - 120 | 0.1 - 0.8 |
Note: The values presented are approximate ranges compiled from various studies and can vary depending on the experimental conditions.
Clinical Significance and Epidemiology
Infections caused by VIM-2-producing organisms are associated with increased morbidity and mortality, longer hospital stays, and higher healthcare costs. The therapeutic options for treating these infections are severely limited, often necessitating the use of older, more toxic drugs like colistin or combination therapies.
The prevalence of blaVIM-2 varies geographically. It is endemic in certain regions, particularly in Southern Europe, Asia, and Latin America. The gene has been identified in a wide range of clinical isolates, highlighting its successful spread across different ecological niches.
| Geographical Region | Reported Prevalence of blaVIM-2 in Carbapenem-Resistant Isolates |
| Southern Europe | High |
| Southeast Asia | Moderate to High |
| Latin America | Moderate |
| North America | Low but increasing |
| Middle East | Moderate |
Detection of VIM-2-Mediated Resistance
The accurate and rapid detection of VIM-2-producing bacteria is crucial for appropriate patient management and infection control. Detection methods can be broadly categorized into phenotypic and genotypic assays.
VIM-2 Inhibitor Discovery and Development: A Technical Guide
Executive Summary: The rise of antibiotic resistance, particularly in Gram-negative bacteria, presents a formidable challenge to global health. Metallo-β-lactamases (MBLs), such as the Verona Integron-encoded Metallo-β-lactamase (VIM-2), are key drivers of this resistance, conferring the ability to hydrolyze a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems.[1][2] This guide provides a technical overview of the strategies, methodologies, and key findings in the discovery and development of VIM-2 inhibitors, intended for researchers and drug development professionals. We will explore screening strategies, detail key inhibitor classes with their associated potency data, provide in-depth experimental protocols, and outline the logical workflows involved in this critical area of research.
Introduction to Verona Integron-encoded Metallo-β-lactamase (VIM-2)
VIM-2 is an Ambler class B metallo-β-lactamase, a zinc-dependent enzyme that catalyzes the hydrolysis of the amide bond in the β-lactam ring of antibiotics, rendering them inactive.[3] Its genetic element is often located on mobile integrons, facilitating its rapid spread among various pathogenic Gram-negative bacteria, including Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter species.[2] The active site of VIM-2 contains one or two zinc ions, which are crucial for catalysis, and features two flexible loops that contribute to its ability to recognize and hydrolyze a wide array of β-lactam substrates.[1] The clinical prevalence and broad substrate spectrum of VIM-2 make it a high-priority target for the development of new inhibitors to be used as partner drugs, aiming to restore the efficacy of existing carbapenem antibiotics.[4]
The fundamental mechanism of resistance involves the enzymatic inactivation of carbapenem antibiotics by VIM-2 before they can reach their target, the penicillin-binding proteins (PBPs), thereby allowing the bacteria to survive and proliferate.
VIM-2 Inhibitor Discovery Strategies
The identification of novel VIM-2 inhibitors leverages a combination of high-throughput screening, structure-based design, and fragment-based approaches. These strategies are often integrated into a comprehensive discovery pipeline.
2.1 High-Throughput Screening (HTS)
HTS is a primary method for identifying novel chemical scaffolds for VIM-2 inhibition from large compound libraries.[1] The process involves screening thousands of compounds in a miniaturized, automated biochemical assay. A typical HTS cascade involves a primary screen for inhibitory activity, followed by counterscreens to eliminate false positives and selectivity screens to rule out compounds that inhibit other unrelated enzymes.
2.2 Structure-Based Drug Design (SBDD)
With high-resolution crystal structures of VIM-2 available (e.g., PDB IDs 1KO3, 2YZ3), SBDD plays a crucial role in inhibitor development. This technique uses computational modeling and docking studies to predict how potential inhibitors bind to the enzyme's active site.[1] Analysis of these interactions, such as the coordination of the zinc ions and engagement with key residues like Trp87, allows for the rational design and optimization of inhibitor potency and selectivity.[4]
2.3 Fragment-Based Drug Discovery (FBDD)
FBDD is an alternative approach that screens libraries of low-molecular-weight compounds ("fragments") to identify weak but efficient binders.[5] Techniques like Surface Plasmon Resonance (SPR) are used to detect these low-affinity interactions.[6] Identified fragments then serve as starting points for medicinal chemistry efforts to "grow" or link them into more potent, lead-like molecules.
Key VIM-2 Inhibitor Scaffolds and Quantitative Data
Screening and design efforts have identified several classes of VIM-2 inhibitors. The potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).
| Compound/Class | Chemical Scaffold | Potency (Kᵢ / IC₅₀) | Mechanism of Inhibition | Reference(s) |
| Compound 1 | Sulfonyl-Triazole | Kᵢ = 0.41 ± 0.03 µM | Competitive | [7] |
| Compound 2 | Sulfonyl-Triazole | Kᵢ = 1.4 ± 0.10 µM | Competitive | [1][7] |
| Mitoxantrone | Anthracenedione | Kᵢ = 1.5 ± 0.2 µM | Non-competitive | [1][7] |
| Triazolylthioacetamide | Triazolylthioacetamide | IC₅₀ = 20 µM | Not specified | [4] |
| pCMB | Organomercurial | Not applicable | Irreversible/Slow | [1][7] |
| NSC 20707 | Mercaptocarboxylate | IC₅₀ = 33 ± 9 µM | Not specified | [1][3] |
Detailed Experimental Protocols
4.1 Protocol: VIM-2 Enzymatic Inhibition Assay (Nitrocefin-Based)
This protocol describes a colorimetric endpoint assay to determine the inhibitory activity of compounds against purified VIM-2 enzyme. The assay is based on the hydrolysis of the chromogenic cephalosporin substrate, nitrocefin.
Materials:
-
Purified VIM-2 enzyme
-
Assay Buffer: 50 mM HEPES, pH 6.8, containing 50 µM ZnCl₂
-
Nitrocefin substrate solution: 120 µM in Assay Buffer
-
Test compounds dissolved in DMSO
-
Stop Solution: 250 mM EDTA
-
96-well or 384-well microplates
Procedure:
-
Compound Plating: Add 1 µL of test compound solution (at various concentrations) or DMSO (for controls) to the wells of the microplate.
-
Enzyme Addition: Add 25 µL of VIM-2 enzyme solution (e.g., 2 nM final concentration) in Assay Buffer to all wells.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 25 µL of 120 µM nitrocefin solution to each well to start the enzymatic reaction. The final nitrocefin concentration will be 60 µM.
-
Reaction Incubation: Incubate the plate at room temperature for 30 minutes. Ensure the reaction stays within the linear range (less than 50% substrate turnover).
-
Reaction Termination: Add 10 µL of Stop Solution (EDTA) to all wells to chelate the zinc ions and stop the reaction.[8]
-
Data Acquisition: Read the absorbance of the hydrolyzed nitrocefin product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Fit the data to a dose-response curve to determine the IC₅₀ value.
4.2 Protocol: Cell-Based Synergy Assay (MIC Determination)
This protocol determines the ability of a VIM-2 inhibitor to restore the antibacterial activity of a carbapenem antibiotic against a VIM-2-expressing bacterial strain.
Materials:
-
VIM-2 expressing E. coli strain (e.g., BL21/VIM-2) and a non-expressing control strain (e.g., BL21).[1]
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Imipenem (or another carbapenem antibiotic).
-
Test inhibitor compound.
-
96-well microplates.
Procedure:
-
Bacterial Culture Preparation: Grow the bacterial strains overnight in MHB. Dilute the culture to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Inhibitor Preparation: Prepare a stock solution of the test inhibitor. For a single-dose potentiation assay, add the inhibitor to the MHB to achieve a fixed final concentration (e.g., 50 µM).[1]
-
Antibiotic Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of imipenem in MHB (with or without the fixed concentration of the inhibitor). Typically, this ranges from 64 µg/mL down to 0.06 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well of the plate. Include a growth control well (bacteria only) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Data Analysis: Compare the MIC of imipenem in the presence of the inhibitor to the MIC without the inhibitor. A significant reduction (e.g., ≥4-fold) in the MIC indicates synergy and potentiation of the antibiotic's efficacy.[1]
Challenges and Future Directions
Despite promising discoveries, no MBL inhibitor has yet been approved for clinical use.[2] Key challenges include achieving broad-spectrum activity against the growing number of MBL variants, ensuring sufficient selectivity over human metalloenzymes to avoid toxicity, and optimizing pharmacokinetic properties for co-administration with a partner antibiotic. Future research will likely focus on developing novel chemical scaffolds, exploring new allosteric binding sites, and employing advanced computational and biophysical methods to accelerate the design of potent, selective, and clinically viable VIM-2 inhibitors.
References
- 1. Inhibitors of VIM-2 by Screening Pharmacogically Active and Click-Chemistry Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. The structure of the metallo-β-lactamase VIM-2 in complex with a triazolylthioacetamide inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inhibitors of VIM-2 by screening pharmacologically active and click-chemistry compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
VIM-2-IN-1: A Novel Triazole-Based Inhibitor Targeting Metallo-β-Lactamases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs) like Verona integron-encoded metallo-β-lactamase 2 (VIM-2), presents a formidable challenge to global health. These enzymes are capable of hydrolyzing a broad spectrum of β-lactam antibiotics, rendering them ineffective. In the ongoing search for effective MBL inhibitors, a promising candidate, VIM-2-IN-1 (also identified as compound 1dj), has emerged from a series of novel NH-1,2,3-triazole-based compounds. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, mechanism of action, and the experimental protocols utilized in its evaluation.
Core Concepts and Mechanism of Action
This compound is a potent inhibitor of several MBLs, demonstrating a competitive mode of inhibition.[1] Its efficacy stems from the specific interactions of its triazole scaffold within the active site of the VIM-2 enzyme. High-resolution crystal structures reveal that the triazole inhibitors form crucial hydrogen bonds with Arg228 and the backbone of either Ala231 or Asn233.[2] Furthermore, the inhibitor engages in hydrophobic interactions with key residues such as Trp87, Phe61, and Tyr67, which are critical for the stability and function of the enzyme.[2] This multi-point interaction effectively blocks the catalytic activity of the MBL, preventing the hydrolysis of β-lactam antibiotics.
Quantitative Data Summary
The inhibitory activity of this compound and related compounds has been quantified against several clinically relevant metallo-β-lactamases. The data, summarized below, highlights the potency and selectivity of these inhibitors.
| Compound | Target Enzyme | IC50 (µM) |
| This compound (1dj) | VIM-2 | 23 |
| GIM-1 | 48 | |
| NDM-1 | 231 |
Experimental Protocols
The discovery and characterization of this compound involved a series of robust experimental procedures, from chemical synthesis to microbiological assays. The detailed methodologies are outlined below to facilitate replication and further investigation.
Synthesis of NH-1,2,3-Triazole Inhibitors
The synthesis of the NH-1,2,3-triazole series of inhibitors, including this compound, was achieved through a three-step protocol.[2] The key step in this synthesis is the Banert cascade reaction.
DOT Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of NH-1,2,3-triazole inhibitors.
Metallo-β-Lactamase Inhibition Assay
The inhibitory properties of the synthesized compounds were evaluated using biochemical assays against purified MBLs (VIM-2, NDM-1, and GIM-1).[2]
-
Enzyme Preparation: Recombinant VIM-2, NDM-1, and GIM-1 enzymes were expressed and purified to homogeneity.
-
Assay Buffer: The assays were performed in a suitable buffer, typically HEPES, at a physiological pH.
-
Substrate: A chromogenic β-lactam substrate, such as nitrocefin, was used to monitor enzyme activity.
-
Inhibitor Incubation: The enzymes were pre-incubated with varying concentrations of the inhibitor (this compound) for a defined period.
-
Reaction Initiation and Monitoring: The reaction was initiated by the addition of the substrate. The rate of hydrolysis was monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength over time.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values were calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Caption: Key interactions of this compound within the VIM-2 active site.
Synergy Assays
The ability of the inhibitors to restore the activity of β-lactam antibiotics was assessed using synergy assays with bacterial strains expressing VIM enzymes. [2]
-
Bacterial Strains: Pseudomonas aeruginosa and Escherichia coli strains harboring VIM enzymes were used.
-
Antibiotic: A β-lactam antibiotic, such as imipenem, was used.
-
MIC Determination: The minimum inhibitory concentration (MIC) of the antibiotic alone and in the presence of a fixed, sub-inhibitory concentration of the inhibitor was determined using broth microdilution methods.
-
Synergy Assessment: A significant reduction in the MIC of the antibiotic in the presence of the inhibitor indicates synergistic activity.
Conclusion and Future Directions
This compound represents a significant advancement in the development of metallo-β-lactamase inhibitors. Its novel NH-1,2,3-triazole scaffold and well-defined mechanism of action provide a strong foundation for further structure-guided design and optimization. The detailed experimental protocols outlined in this guide are intended to support ongoing research efforts aimed at refining the potency, selectivity, and pharmacokinetic properties of this promising class of inhibitors, with the ultimate goal of addressing the critical threat of antibiotic resistance.
References
The Clinical Significance of VIM-2 Producing Bacteria: A Technical Guide for Researchers and Drug Development Professionals
Introduction
The emergence and global dissemination of carbapenem-resistant Gram-negative bacteria represent a critical threat to public health. Among the myriad of resistance mechanisms, the production of metallo-β-lactamases (MBLs) is particularly concerning due to their ability to hydrolyze a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems. The Verona Integron-encoded Metallo-β-lactamase 2 (VIM-2) is one of the most clinically significant and widespread MBLs, posing a formidable challenge to antimicrobial therapy and infection control. This technical guide provides an in-depth analysis of the clinical significance of VIM-2-producing bacteria, with a focus on their epidemiology, mechanisms of resistance, detection, and the implications for drug development.
Epidemiology and Clinical Impact
VIM-2-producing bacteria are predominantly found in Pseudomonas aeruginosa, but have also been identified in other Gram-negative pathogens, including Klebsiella pneumoniae and other Enterobacteriaceae. The prevalence of VIM-2 varies geographically, with higher rates reported in Southern Europe, Asia, and Latin America. These organisms are frequently associated with nosocomial outbreaks, particularly in intensive care units (ICUs), and can cause a wide range of infections, including pneumonia, bloodstream infections, urinary tract infections, and wound infections.
Infections with VIM-2-producing organisms are associated with increased morbidity and mortality. This is attributed to both the limited therapeutic options and the potential for rapid in-hospital transmission. The mortality rates associated with infections caused by VIM-producing Klebsiella pneumoniae can be substantial, with some studies reporting rates as high as 46.71% in certain patient populations. For Pseudomonas aeruginosa bloodstream infections, the presence of multidrug resistance, often conferred by enzymes like VIM-2, is a significant predictor of mortality.
Quantitative Data Summary
The following tables summarize key quantitative data related to the clinical impact of VIM-2-producing bacteria.
Table 1: Prevalence of VIM-2 in Carbapenem-Resistant Pseudomonas aeruginosa
| Geographic Region | Prevalence of VIM-2 in Carbapenem-Resistant P. aeruginosa Isolates | Reference |
| Spain | 63.9% (in a study of MDR/XDR isolates) | |
| Tanzania | 8.9% (8 out of 90 clinical isolates) | |
| Korea | 11.4% of imipenem-nonsusceptible Pseudomonas spp. | |
| Latin America | 47.64% in carbapenem-resistant P. aeruginosa |
Table 2: Mortality Rates Associated with VIM-Producing Bacterial Infections
| Bacterial Species | Type of Infection | Mortality Rate | Reference |
| Klebsiella pneumoniae | Bloodstream Infection | 46.71% | |
| Pseudomonas aeruginosa | Bloodstream Infection (MDR strains) | 52.7% (30-day) | |
| VIM-Carbapenem-Resistant Organisms | Burn Unit Outbreak (including bacteremia) | 11% (overall), 25% (bacteremia) | |
| Pseudomonas aeruginosa | Outbreak in immunocompromised patients | 53% |
Table 3: Antibiotic Resistance Patterns of VIM-2-Producing Pseudomonas aeruginosa
| Antibiotic | Resistance Rate (%) | Reference |
| Imipenem | 100% | |
| Meropenem | 100% | |
| Ceftazidime | 100% | |
| Cefepime | 100% | |
| Ciprofloxacin | 94-100% | |
| Gentamicin | 97.3-100% | |
| Tobramycin | 96.7-100% | |
| Amikacin | 25-42.1% | |
| Colistin | 0% |
Mechanism of Resistance and Gene Regulation
The primary mechanism of resistance conferred by VIM-2 is the hydrolysis of a broad range of β-lactam antibiotics. The blaVIM-2 gene, which encodes the VIM-2 enzyme, is a mobile genetic element typically located within a class 1 integron. Integrons are genetic platforms that can capture and express gene cassettes, facilitating the dissemination of antibiotic resistance genes.
The expression of the blaVIM-2 gene cassette is primarily driven by a promoter region within the 5' conserved segment of the class 1 integron. The strength of this promoter can vary, leading to different levels of VIM-2 production and, consequently, different levels of antibiotic resistance. While complex signaling pathways regulating blaVIM-2 expression are not well-defined, the genetic context of the integron and the presence of other mobile genetic elements play a crucial role in its dissemination and expression.
Caption: Genetic organization and expression of the blaVIM-2 gene within a class 1 integron.
Experimental Protocols
Accurate and rapid detection of VIM-2-producing bacteria is crucial for infection control and appropriate patient management. The following are detailed methodologies for key experiments.
Polymerase Chain Reaction (PCR) for the Detection of blaVIM-2
This protocol outlines the steps for the specific amplification of the blaVIM-2 gene from bacterial DNA.
1. DNA Extraction:
-
Isolate genomic DNA from a pure bacterial culture using a commercial DNA extraction kit or a standardized in-house method.
-
Assess the quality and quantity of the extracted DNA using spectrophotometry or fluorometry.
2. PCR Amplification:
-
Prepare a PCR master mix containing the following components per reaction:
-
12.5 µL of 2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl₂, and reaction buffer)
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
1 µL of template DNA (approximately 50 ng)
-
Nuclease-free water to a final volume of 25 µL.
-
-
Use the following primers for the amplification of a 390 bp fragment of the blaVIM-2 gene:
-
VIM-2F: 5'-GTT TGG TCG CAT ATC GCA AC-3'
-
VIM-2R: 5'-AAT GCG CAG CAC CAG GAT AG-3'
-
-
Perform PCR with the following cycling conditions:
-
Initial denaturation: 94°C for 5 minutes
-
30 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 7 minutes
-
3. Gel Electrophoresis:
-
Analyze the PCR products by electrophoresis on a 1.5% agarose gel stained with a suitable DNA stain.
-
Include a 100 bp DNA ladder to determine the size of the amplicons.
-
A band of approximately 390 bp indicates the presence of the blaVIM-2 gene.
4. Controls:
-
Include a positive control (DNA from a known VIM-2-producing strain) and a negative control (nuclease-free water instead of template DNA) in each PCR run.
Caption: Workflow for the PCR-based detection of the blaVIM-2 gene.
Multilocus Sequence Typing (MLST) for Pseudomonas aeruginosa
MLST is a standard method for genotyping bacterial isolates by sequencing internal fragments of several housekeeping genes.
1. Gene Selection and PCR Amplification:
-
Amplify internal fragments of the seven housekeeping genes of P. aeruginosa: acsA, aroE, guaA, mutL, nuoD, ppsA, and trpE.
-
Obtain primer sequences and detailed PCR protocols from the Pseudomonas aeruginosa MLST website (pubmlst.org/paeruginosa/).
2. DNA Sequencing:
-
Purify the PCR products to remove excess primers and dNTPs.
-
Sequence both strands of the purified PCR products using an automated DNA sequencer.
3. Allele and Sequence Type (ST) Assignment:
-
Assemble and edit the forward and reverse sequences for each gene fragment.
-
Submit the sequences to the P. aeruginosa MLST database to determine the allelic profile and assign a sequence type (ST).
Broth Microdilution for Antibiotic Susceptibility Testing
This method determines the minimum inhibitory concentration (MIC) of an antibiotic required to inhibit the growth of a bacterial isolate.
1. Preparation of Antibiotic Solutions:
-
Prepare stock solutions of the antibiotics to be tested at a high concentration.
-
Perform serial twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
2. Inoculum Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
3. Inoculation and Incubation:
-
Inoculate each well of the microtiter plates with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C for 16-20 hours.
4. MIC Determination:
-
Determine the MIC as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Implications for Drug Development
The widespread dissemination of VIM-2-producing bacteria necessitates the development of novel therapeutic strategies. Key areas of focus for drug development professionals should include:
-
Novel β-Lactamase Inhibitors: The development of MBL inhibitors that can be co-administered with existing carbapenems is a high-priority area. These inhibitors must be able to circumvent the zinc-dependent catalytic mechanism of VIM-2.
-
New Antibiotic Classes: The discovery and development of new classes of antibiotics that are not substrates for VIM-2 are essential. These could include novel agents that target different bacterial pathways.
-
Alternative Therapies: Exploration of alternative therapeutic approaches, such as bacteriophage therapy, antimicrobial peptides, and anti-virulence strategies, may provide new avenues for treating infections caused by VIM-2-producing bacteria.
Conclusion
VIM-2-producing bacteria represent a significant and growing threat to global health. Their ability to confer resistance to a broad range of β-lactam antibiotics, coupled with their propensity for nosocomial transmission, underscores the urgent need for enhanced surveillance, robust infection control measures, and the development of novel therapeutics. A thorough understanding of the epidemiology, resistance mechanisms, and detection of these pathogens is paramount for researchers, scientists, and drug development professionals in the collective effort to combat antimicrobial resistance.
An In-depth Technical Guide on the Genetic Basis of VIM-2 Expression and Transfer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Verona integron-encoded metallo-β-lactamase (VIM-2) is a significant driver of carbapenem resistance in Gram-negative pathogens, posing a considerable threat to global public health. The gene encoding this enzyme, blaVIM-2, is predominantly found on mobile genetic elements, facilitating its rapid dissemination across various bacterial species. This guide provides a comprehensive overview of the genetic architecture, expression regulation, and transfer mechanisms of blaVIM-2. It includes quantitative data on gene expression and horizontal transfer, detailed experimental protocols for studying these phenomena, and visual diagrams of key pathways and workflows to support research and development efforts aimed at combating VIM-2-mediated resistance.
The Genetic Architecture of blaVIM-2
The blaVIM-2 gene is most commonly located within a gene cassette that is part of a class 1 integron.[1][2][3][4] These integrons are genetic platforms that can capture and express gene cassettes, often conferring antibiotic resistance. A typical VIM-2-harboring class 1 integron is characterized by two conserved segments (5'-CS and 3'-CS) flanking a variable region where the gene cassettes are inserted.
-
5'-Conserved Segment (5'-CS): This region contains the integrase gene (intI1), which is essential for the site-specific recombination of gene cassettes, and a promoter region (Pc) that drives the expression of the integrated genes.[5]
-
Variable Region: This is where the blaVIM-2 gene cassette is found, often alongside other resistance cassettes that confer resistance to aminoglycosides and other antibiotics.
-
3'-Conserved Segment (3'-CS): This segment typically includes the qacEΔ1 gene, conferring resistance to quaternary ammonium compounds, and the sul1 gene, which provides resistance to sulfonamides.
These integrons are frequently embedded within transposons, which can then be located on conjugative plasmids, creating a multi-layered system for the mobilization and transfer of blaVIM-2.
Regulation of blaVIM-2 Expression
The expression of blaVIM-2 is a critical factor in the level of carbapenem resistance and is influenced by several genetic determinants at the transcriptional level.
Promoter Strength: The primary promoter, Pc, located in the 5'-CS of the class 1 integron, plays a crucial role in the transcription of the gene cassettes.[5] Different variants of the Pc promoter exist, with "strong" variants leading to higher levels of blaVIM-2 expression compared to "weak" variants. Additionally, a second promoter, P2, can be present and contribute to expression.[5][6] The combination of these promoters can significantly impact the overall level of VIM-2 production.
Gene Cassette Position: The position of the blaVIM-2 cassette within the variable region of the integron relative to the promoter can also influence its expression level. Generally, cassettes closer to the promoter are expressed at higher levels.
SOS Response and Integrase Expression: The expression of the integron integrase, IntI1, is often under the control of the bacterial SOS response, a global response to DNA damage.[1][7][8][9][10] When the SOS response is induced, for example by certain antibiotics, the LexA repressor is cleaved, leading to the increased expression of intI1. This, in turn, enhances the recombination of gene cassettes, potentially leading to the acquisition of new resistance genes or the rearrangement of existing ones.
Caption: SOS response pathway regulating integron integrase expression.
Horizontal Transfer of blaVIM-2
The horizontal gene transfer (HGT) of blaVIM-2 is primarily mediated by conjugative plasmids. These plasmids can be transferred from a donor to a recipient bacterium through a process called conjugation.
Caption: Experimental workflow for a bacterial conjugation experiment.
Quantitative Data Summary
The following tables provide a summary of quantitative data related to VIM-2 expression and transfer.
Table 1: Impact of Promoter Variants on Gene Expression and Carbapenem Resistance
| Promoter Variant | Relative mRNA Expression (Fold Change vs. Weak Pc) | Imipenem MIC (µg/mL) for E. coli expressing VIM-2 |
| Weak Pc | 1.0 | 4 |
| Hybrid 1 | 1.9 | 8 |
| Weak Pc + P2 | 4.7 | 16 |
| Strong Pc | 17.0 | 64 |
Note: Relative expression data is based on a blaGES-1 reporter gene in a class 1 integron, which serves as a proxy for blaVIM-2 expression under similar promoters.[5] MIC values are representative for E. coli expressing VIM-2.[11][12]
Table 2: Representative Transfer Frequencies of Carbapenemase-Encoding Plasmids
| Plasmid Incompatibility Group | Donor Strain | Recipient Strain | Transfer Frequency (per donor cell) |
| IncFII | Klebsiella pneumoniae | Escherichia coli J53 | 4.5 x 10-6 to 2.4 x 10-4 |
| IncA/C2 | Enterobacteriaceae | Enterobacteriaceae | Variable |
| IncN | Enterobacteriaceae | Enterobacteriaceae | Variable |
| Not specified | Escherichia coli | Pseudomonas aeruginosa | 10-7 to 10-1 |
Note: Transfer frequencies are for plasmids carrying various carbapenemase genes (e.g., KPC, IMP, VIM) and can vary depending on the specific plasmid, bacterial strains, and experimental conditions.[13][14][15][16][17]
Detailed Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Antibiotic Solutions: Prepare stock solutions of the desired carbapenem antibiotics. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture to achieve a final inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL in the microtiter plate.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[5][6][11][12]
Bacterial Conjugation Assay
-
Culture Preparation: Grow donor (containing the blaVIM-2 plasmid) and recipient (susceptible to carbapenems and with a selectable marker, e.g., rifampicin resistance) strains in appropriate broth media to logarithmic phase.
-
Mating: Mix equal volumes of the donor and recipient cultures. The mating can be performed in liquid broth or on a solid agar surface. Incubate the mixture for a defined period (e.g., 4-18 hours) at 37°C to allow for plasmid transfer.
-
Selection of Transconjugants: Plate serial dilutions of the mating mixture onto selective agar plates. The selective media should contain an antibiotic to select for the recipient strain (e.g., rifampicin) and an antibiotic to select for the transferred plasmid (e.g., a carbapenem).
-
Calculation of Transfer Frequency: Enumerate the colonies on the selective plates to determine the number of transconjugants. Also, plate the donor and recipient cultures on non-selective media to determine their initial concentrations. The transfer frequency is calculated as the number of transconjugants per donor or recipient cell.[13][18][19][20][21]
Quantitative Real-Time PCR (qRT-PCR) for blaVIM-2 Expression
-
RNA Extraction: Isolate total RNA from bacterial cultures grown under specific conditions using a commercial RNA purification kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and specific or random primers.
-
Real-Time PCR: Perform qPCR using primers specific for the blaVIM-2 gene and a suitable housekeeping gene (e.g., rpoB or 16S rRNA gene) for normalization.
-
Data Analysis: Determine the cycle threshold (Ct) values for both the target and housekeeping genes. Calculate the relative expression of blaVIM-2 using the ΔΔCt method.[2][15][22][23][24]
References
- 1. Characterization of Class 1 Integrons from Pseudomonas aeruginosa That Contain the blaVIM-2 Carbapenem-Hydrolyzing β-Lactamase Gene and of Two Novel Aminoglycoside Resistance Gene Cassettes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transfer dynamics of multi-resistance plasmids in Escherichia coli isolated from meat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Integron diversity in blavim-2-carrying carbapenem-resistant clinical Pseudomonas aeruginosa isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relative Strengths of the Class 1 Integron Promoter Hybrid 2 and the Combinations of Strong and Hybrid 1 with an Active P2 Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relative strengths of the class 1 integron promoter hybrid 2 and the combinations of strong and hybrid 1 with an active p2 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibiotics Promote Escherichia coli-Pseudomonas aeruginosa Conjugation through Inhibiting Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of VIM-2, a Carbapenem-Hydrolyzing Metallo-β-Lactamase and Its Plasmid- and Integron-Borne Gene from a Pseudomonas aeruginosa Clinical Isolate in France - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Prevalence of Carbapenem-Resistant Klebsiella pneumoniae Co-Harboring blaKPC-Carrying Plasmid and pLVPK-Like Virulence Plasmid in Bloodstream Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multispecies outbreak of VIM-producing multidrug resistant bacteria driven by a promiscuous IncA/C2 plasmid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancement of blaIMP-carrying plasmid transfer in Klebsiella pneumoniae by hospital wastewater: a transcriptomic study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nearly Identical Plasmids Encoding VIM-1 and Mercury Resistance in Enterobacteriaceae from North-Eastern Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transfer of plasmids from Escherichia coli to Pseudomonas aeruginosa: characterization of a Pseudomonas aeruginosa mutant with enhanced recipient ability for enterobacterial plasmids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Description of an original integron encompassing blaVIM-2, qnrVC1 and genes encoding bacterial group II intron proteins in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Development of a high-throughput platform to measure plasmid transfer frequency - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Enhancement of blaIMP-carrying plasmid transfer in Klebsiella pneumoniae by hospital wastewater: a transcriptomic study [frontiersin.org]
- 23. Correlation between the spread of IMP-producing bacteria and the promoter strength of blaIMP genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: VIM-2 Inhibition Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Verona Integron-encoded Metallo-β-lactamase-2 (VIM-2) is a class B metallo-β-lactamase (MBL) that confers resistance to a broad spectrum of β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems.[1][2][3] The enzyme utilizes one or two zinc ions in its active site to hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective.[4] The increasing prevalence of MBL-producing bacteria, such as Pseudomonas aeruginosa, poses a significant threat to public health, making the development of VIM-2 inhibitors a critical area of research.[1][3][5] This document provides a detailed protocol for a spectrophotometric inhibition assay to screen and characterize potential VIM-2 inhibitors.
Assay Principle
The VIM-2 inhibition assay is based on monitoring the hydrolysis of a chromogenic cephalosporin substrate, such as CENTA or nitrocefin.[2][6][7][8] In its intact form, the substrate shows minimal absorbance at a specific wavelength. Upon hydrolysis of the β-lactam ring by VIM-2, the molecule undergoes a structural rearrangement, resulting in a significant color change and a corresponding increase in absorbance. The rate of this absorbance change is directly proportional to the enzyme's activity. Potential inhibitors are screened by measuring the reduction in the rate of substrate hydrolysis in their presence.
VIM-2 Enzymatic Mechanism and Inhibition
The catalytic cycle of VIM-2 involves the coordination of a water molecule by the active site zinc ions, which then acts as a nucleophile to attack the carbonyl carbon of the β-lactam ring. Inhibitors can disrupt this process through various mechanisms, most commonly by chelating the essential zinc ions or by directly binding to the active site.
Caption: Mechanism of VIM-2 hydrolysis and inhibition.
Experimental Protocol: Spectrophotometric Inhibition Assay
This protocol is designed for a 96-well plate format, suitable for medium to high-throughput screening.
1. Materials and Reagents
-
VIM-2 Enzyme: Purified recombinant VIM-2. The concentration should be determined using its extinction coefficient (e.g., 29,910 M⁻¹cm⁻¹ at 280 nm).[8]
-
Assay Buffer: 50 mM HEPES, pH 7.2, 150 mM NaCl, 100 µM ZnCl₂, 0.005% Tween-20, 20 µg/ml BSA.[8]
-
Substrate: CENTA (β-lactamase substrate).[6] Prepare a stock solution (e.g., 10 mM) in DMSO or PBS.[6] The final concentration in the assay is typically close to its Km value.
-
Inhibitors: Test compounds and a known MBL inhibitor (e.g., EDTA) for positive control. Dissolve in 100% DMSO.
-
DMSO: For inhibitor dilution.
-
Equipment: 96-well UV/Vis microplate reader, multichannel pipettes, and sterile microplates.
2. Assay Workflow
The following diagram outlines the key steps of the experimental procedure.
Caption: Experimental workflow for the VIM-2 inhibition assay.
3. Detailed Procedure
-
Prepare Reagents: Prepare all solutions on the day of the experiment. Keep the VIM-2 enzyme on ice.
-
Inhibitor Plating:
-
Create a serial dilution of test compounds and the EDTA positive control in 100% DMSO.
-
Further dilute these compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 2.5%.[8]
-
Add 50 µL of Assay Buffer to each well of a 96-well plate.
-
Add 25 µL of the diluted inhibitor solutions to the appropriate wells. For controls, add 25 µL of Assay Buffer containing the same percentage of DMSO (vehicle control).
-
-
Enzyme Addition:
-
Reaction Initiation and Measurement:
-
Prepare a working solution of the CENTA substrate in Assay Buffer (e.g., final concentration of 100 µM).
-
Start the enzymatic reaction by adding 25 µL of the CENTA solution to each well using a multichannel pipette. The total reaction volume is now 125 µL.
-
Immediately place the plate in the microplate reader and begin measuring the absorbance at 405 nm in kinetic mode.[6] Record data every 15-20 seconds for 20 minutes.[8]
-
4. Data Analysis
-
Calculate Reaction Rates: Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V₀ inhibitor / V₀ vehicle)] x 100
-
Determine IC₅₀ Values: The IC₅₀ is the concentration of an inhibitor that reduces enzyme activity by 50%. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., using sigmoidal dose-response with variable slope in software like GraphPad Prism) to determine the IC₅₀ value.[9]
Quantitative Data Summary
The following table summarizes the inhibitory activity of known compounds against VIM-2. These values can serve as a benchmark for newly identified inhibitors.
| Inhibitor | Type of Inhibition | IC₅₀ / Kᵢ Value (µM) | Reference |
| EDTA (Ethylenediaminetetraacetic acid) | Metallo-chelator | 50 (IC₅₀) | [1] |
| Mitoxantrone | Non-competitive | 1.5 (Kᵢ) | [10][11][12] |
| 4-iodobenzenesulfonamide derivative 1 | Competitive | 0.41 (Kᵢ) | [10][11][12] |
| 4-iodobenzenesulfonamide derivative 2 | Competitive | 1.4 (Kᵢ) | [10][11][12] |
| Substituted triazolylthioacetamide (compound 1) | Not specified | 20 (IC₅₀) | [8] |
Note: IC₅₀ (Half maximal inhibitory concentration) and Kᵢ (Inhibition constant) are measures of inhibitor potency. The specific values can vary depending on assay conditions such as substrate concentration and buffer composition.[13]
Troubleshooting
-
High background signal: Ensure the substrate solution is fresh and protected from light, as it can degrade over time.
-
No enzyme activity: Verify the integrity and concentration of the VIM-2 enzyme. Ensure the assay buffer contains the required ZnCl₂ concentration, as MBLs are zinc-dependent.[1][4]
-
Inconsistent results: Ensure thorough mixing in the wells. Check for pipetting errors and verify that the final DMSO concentration is consistent across all wells and does not inhibit the enzyme.
References
- 1. Characterization of VIM-2, a Carbapenem-Hydrolyzing Metallo-β-Lactamase and Its Plasmid- and Integron-Borne Gene from a Pseudomonas aeruginosa Clinical Isolate in France - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]
- 3. Mutational Analysis of VIM-2 Reveals an Essential Determinant for Metallo-β-Lactamase Stability and Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 5. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 6. CENTA, beta-lactamase substrate, Yellow chromogenic beta-lactamase substrate (CAS 80072-86-2) | Abcam [abcam.com]
- 7. CENTA as a Chromogenic Substrate for Studying β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The structure of the metallo-β-lactamase VIM-2 in complex with a triazolylthioacetamide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of VIM-2 by screening pharmacologically active and click-chemistry compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scholars.nova.edu [scholars.nova.edu]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for V-IM-2 Inhibitor Screening
Introduction
Verona integron-encoded metallo-β-lactamase-2 (VIM-2) is a significant threat to the efficacy of β-lactam antibiotics, including carbapenems.[1][2][3][4] As a class B metallo-β-lactamase (MBL), VIM-2 utilizes zinc ions to catalyze the hydrolysis of the β-lactam ring, rendering the antibiotics inactive.[5][6] The development of potent and specific VIM-2 inhibitors is a critical strategy to combat antibiotic resistance. These application notes provide detailed protocols for the screening and characterization of VIM-2 inhibitors, intended for researchers, scientists, and drug development professionals.
VIM-2 Catalytic Mechanism
VIM-2 belongs to the Ambler class B metallo-β-lactamases and requires one or two zinc ions in its active site for catalytic activity.[5] The zinc ions activate a water molecule, which then acts as a nucleophile to attack the carbonyl carbon of the β-lactam ring. This leads to the opening of the ring and inactivation of the antibiotic.
Caption: Simplified catalytic mechanism of VIM-2 and the principle of inhibition.
Experimental Protocols
A typical workflow for screening and identifying VIM-2 inhibitors involves a primary high-throughput screening (HTS) assay, followed by secondary assays to confirm activity, determine the mechanism of inhibition, and assess selectivity and cellular efficacy.
Caption: A general workflow for the screening and development of VIM-2 inhibitors.
Primary Screening: Nitrocefin-Based Assay
This is a robust and widely used colorimetric assay for detecting β-lactamase activity.[7][8][9] Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis by a β-lactamase, which can be monitored spectrophotometrically.[10][11]
Materials:
-
Purified VIM-2 enzyme
-
Nitrocefin
-
Assay buffer: 50 mM HEPES, pH 7.5, containing 50 µM ZnCl₂
-
Test compounds (dissolved in DMSO)
-
96-well or 384-well microplates
-
Microplate reader
Protocol:
-
Prepare a working solution of nitrocefin in the assay buffer. A typical concentration is 100 µM.
-
Dispense a small volume of the test compound solution into the wells of the microplate.
-
Add the purified VIM-2 enzyme to the wells containing the test compounds and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the nitrocefin working solution to all wells.
-
Monitor the change in absorbance at 490-495 nm over time (kinetic read) or after a fixed time point (endpoint read).
-
Include appropriate controls:
-
Negative control (no inhibition): VIM-2 enzyme, assay buffer, and DMSO (without compound).
-
Positive control (full inhibition): Assay buffer and nitrocefin (without enzyme), or a known VIM-2 inhibitor like EDTA.
-
Data Analysis: Calculate the percent inhibition for each compound compared to the negative control. Compounds showing significant inhibition are selected as "hits" for further studies.
Secondary Assay: IC₅₀ Determination
For confirmed hits, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC₅₀).
Protocol:
-
Prepare serial dilutions of the hit compounds.
-
Perform the nitrocefin assay as described above with the different concentrations of the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC₅₀ value.
Mechanism of Action: Enzyme Kinetics
To understand how an inhibitor interacts with VIM-2, kinetic studies are performed to determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).
Protocol:
-
Perform the nitrocefin assay with varying concentrations of both the substrate (nitrocefin) and the inhibitor.
-
Measure the initial reaction velocities (v₀) for each condition.
-
Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression fitting to the Michaelis-Menten equation for different inhibition models.
Caption: Different modes of reversible enzyme inhibition.
Cell-Based Assay: Minimum Inhibitory Concentration (MIC) Potentiation
This assay assesses the ability of an inhibitor to restore the activity of a β-lactam antibiotic against a VIM-2-producing bacterial strain.
Materials:
-
VIM-2-expressing bacterial strain (e.g., E. coli or P. aeruginosa)
-
A β-lactam antibiotic to which the strain is resistant (e.g., imipenem, meropenem)
-
Test inhibitor
-
Bacterial growth medium (e.g., Mueller-Hinton broth)
-
96-well microplates
Protocol:
-
Prepare a standardized inoculum of the VIM-2-producing bacteria.
-
In a 96-well plate, prepare a checkerboard of serial dilutions of the β-lactam antibiotic and the test inhibitor.
-
Inoculate all wells with the bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC of the antibiotic alone and in the presence of different concentrations of the inhibitor by observing the lowest concentration that prevents visible bacterial growth.
Data Analysis: A significant reduction in the MIC of the antibiotic in the presence of the inhibitor indicates that the compound can potentiate the antibiotic's activity.
Data Presentation
The following tables summarize key kinetic and inhibition data for known VIM-2 inhibitors, which can serve as benchmarks for new screening campaigns.
Table 1: Kinetic Parameters for VIM-2 with Different Substrates
| Substrate | Kₘ (µM) | kcat (s⁻¹) | Reference |
| Nitrocefin | 18 - 23 | 212 | [1][12] |
| CCF2 | 21 | N/A | [1] |
| Imipenem | 99 | 255 | [3] |
Table 2: Inhibition Data for Selected VIM-2 Inhibitors
| Inhibitor | IC₅₀ (µM) | Kᵢ (µM) | Mechanism of Inhibition | Reference |
| Mitoxantrone | N/A | 1.5 ± 0.2 | Non-competitive | [1][2][13] |
| 4-Chloromercuribenzoic acid (pCMB) | N/A | N/A | Slowly reversible/irreversible | [1][2][13] |
| Sulfonyl-triazole analog 1 | N/A | 0.41 ± 0.03 | Competitive | [1][2][13] |
| Sulfonyl-triazole analog 2 | N/A | 1.4 ± 0.10 | Competitive | [1][2][13] |
| Triazolylthioacetamide analog | 20 | N/A | N/A | [14] |
| L-Captopril | 10.0 ± 1.9 | 5.0 | N/A | [15][16] |
Table 3: MIC Potentiation by VIM-2 Inhibitors
| Bacterial Strain | Antibiotic | Inhibitor (Concentration) | Fold Reduction in MIC | Reference |
| E. coli (BL21/VIM-2) | Imipenem | Mitoxantrone (50 µM) | >4 | [1] |
| E. coli (BL21/VIM-2) | Imipenem | pCMB (50 µM) | >4 | [1] |
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. Inhibitors of VIM-2 by screening pharmacologically active and click-chemistry compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholars.nova.edu [scholars.nova.edu]
- 5. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 6. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]
- 7. Nitrocefin - Wikipedia [en.wikipedia.org]
- 8. toku-e.com [toku-e.com]
- 9. Nitrocefin test: Principle, Procedure, Uses • Microbe Online [microbeonline.com]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. nitrocefin.com [nitrocefin.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibitors of VIM-2 by Screening Pharmacogically Active and Click-Chemistry Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The structure of the metallo-β-lactamase VIM-2 in complex with a triazolylthioacetamide inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for VIM-2 Protein Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the expression and purification of Verona integron-encoded metallo-beta-lactamase-2 (VIM-2), a critical target in the development of novel antibiotics to combat carbapenem-resistant bacterial infections.
Application Notes
Verona integron-encoded metallo-β-lactamase 2 (VIM-2) is a class B metallo-β-lactamase (MBL) that confers resistance to a broad spectrum of β-lactam antibiotics, including carbapenems.[1][2][3] The increasing prevalence of VIM-2-producing pathogens poses a significant global health threat, necessitating the development of effective inhibitors.[2] To facilitate research and drug development efforts targeting VIM-2, robust and reproducible methods for obtaining high-purity, active recombinant protein are essential.
The protocols outlined below describe the expression of VIM-2 in Escherichia coli and subsequent purification using a combination of chromatography techniques. The choice of expression host, vector, and purification strategy can significantly impact the final yield and purity of the protein. The provided methods are based on established procedures and can be adapted to specific laboratory equipment and research needs.
Quantitative Data Summary
The following tables summarize quantitative data from various VIM-2 expression and purification experiments, providing a comparative overview of expected yields and purity under different conditions.
| Expression System | Vector | Host Strain | Medium | Induction Conditions | Protein Yield | Purity | Reference |
| E. coli | pET24a-VIM-2 | BL21(DE3) | LB | 0.5 mM IPTG, 37°C, 3 hours | 10 mg/L | >95% | [4] |
| E. coli | pET24a-VIM-2 | BL21(DE3) | Minimal Media | 0.5 mM IPTG, 37°C, 3 hours | 5 mg/L | >95% | [4] |
| E. coli | VIM-2 pDEST14 | BL21(DE3)pLysS | Terrific Broth (TB) | 0.4 mM IPTG, 20°C, overnight | 37 mg/L (unlabeled) | ≥95% | [2][3] |
| E. coli | VIM-2 pDEST14 | BL21(DE3)pLysS | Terrific Broth (TB) | 0.4 mM IPTG, 20°C, overnight | 17 mg/L (U-[¹⁵N]-labeled) | ≥95% | [3] |
| E. coli | VIM-2 pDEST14 | BL21(DE3)pLysS | Terrific Broth (TB) | 0.4 mM IPTG, 20°C, overnight | 4 mg/L (U-[¹⁵N-¹³C]-labeled) | ≥95% | [3] |
Experimental Protocols
Protocol 1: Expression and Purification of VIM-2 using pET24a Vector
This protocol is adapted from a method utilizing a pET24a vector for VIM-2 expression in E. coli BL21(DE3) cells, followed by a two-step chromatography purification process.
1. Transformation and Expression
-
Transform chemically competent E. coli BL21(DE3) cells with the pET24a-VIM-2 plasmid.[5]
-
Plate the transformed cells on Luria-Bertani (LB) agar plates containing 25 µg/mL kanamycin and incubate overnight at 37°C.
-
Inoculate 50 mL of LB medium containing 25 µg/mL kanamycin with a single colony and grow overnight at 37°C with shaking.[5]
-
Inoculate 1 L of LB medium containing 25 µg/mL kanamycin with 10 mL of the overnight culture.
-
Grow the culture at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[5]
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[5]
-
Continue to incubate the culture for 3 hours at 37°C with shaking.[5]
-
Harvest the cells by centrifugation at 7,000 rpm for 10 minutes at 4°C.[5]
2. Cell Lysis
-
Resuspend the cell pellet in 30 mL of lysis buffer (30 mM Tris-HCl, pH 7.6, 500 mM NaCl).[5]
-
Lyse the cells by passing the suspension through a French press three times at 1000 psi.[5]
-
Clarify the lysate by centrifugation at 15,000 rpm for 25 minutes at 4°C to remove insoluble components.[5]
3. Purification
-
Dialyze the cleared supernatant against 2 L of 30 mM Tris, pH 7.6, overnight at 4°C.[5]
-
Centrifuge the dialyzed solution at 15,000 rpm for 25 minutes to remove any precipitate.
-
Anion-Exchange Chromatography:
-
Size-Exclusion Chromatography:
-
Concentrate the pooled fractions using an Amicon ultrafiltration concentrator with a YM-10 membrane.[5]
-
Load the concentrated protein solution onto a Sephacryl S-200 gel filtration column equilibrated with 30 mM Tris, pH 7.6, containing 100 mM NaCl.[5]
-
Collect fractions and analyze for VIM-2 purity by SDS-PAGE.
-
-
Pool the pure fractions and determine the protein concentration using an extinction coefficient of 28,500 M⁻¹ cm⁻¹ at 280 nm.[5]
Protocol 2: Expression and Purification of His-tagged VIM-2
This protocol describes the expression of VIM-2 with an N-terminal 6xHis tag using a pDEST14 vector in E. coli BL21(DE3)pLysS, followed by immobilized metal affinity chromatography (IMAC) and anion-exchange chromatography.
1. Transformation and Expression
-
Transform chemically competent E. coli BL21(DE3)pLysS cells with the VIM-2 pDEST14 vector.[2]
-
Plate on Terrific Broth (TB) agar plates containing 100 mg/L ampicillin and 34 mg/L chloramphenicol and incubate overnight at 37°C.
-
Inoculate a starter culture in TB medium with the appropriate antibiotics and grow overnight at 37°C.
-
Inoculate a larger volume of TB medium with the starter culture and grow at 37°C until the OD₆₀₀ reaches mid-log phase.
-
Induce protein expression with 0.4 mM IPTG and incubate overnight at 20°C.[2]
-
Harvest the cells by centrifugation and store the pellet at -80°C.[2]
2. Cell Lysis
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM HEPES pH 7.2, 150 mM NaCl, 100 µM ZnCl₂).
-
Lyse the cells by sonication on ice.[2]
-
Remove insoluble material by centrifugation.[2]
3. Purification
-
Immobilized Metal Affinity Chromatography (IMAC):
-
Optional: TEV Protease Cleavage
-
If removal of the His-tag is desired, dialyze the eluted fractions containing VIM-2 against a suitable buffer and incubate with TEV protease.
-
-
Anion-Exchange Chromatography:
-
Further purify the protein by anion-exchange chromatography to remove any remaining impurities and the TEV protease if used.[2]
-
-
Analyze the purity of the final protein by SDS-PAGE.[2]
-
Determine the protein concentration by measuring the absorbance at 280 nm using an extinction coefficient of 29,910 M⁻¹ cm⁻¹.[2]
Visualizations
The following diagrams illustrate the experimental workflows for VIM-2 protein expression and purification.
Caption: Workflow for VIM-2 Expression and Purification (Protocol 1).
References
- 1. Characterization of VIM-2, a Carbapenem-Hydrolyzing Metallo-β-Lactamase and Its Plasmid- and Integron-Borne Gene from a Pseudomonas aeruginosa Clinical Isolate in France - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structure of the metallo-β-lactamase VIM-2 in complex with a triazolylthioacetamide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biochemical, Mechanistic, and Spectroscopic Characterization of Metallo-β-lactamase VIM-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Crystallization of VIM-2 for Structural Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the crystallization of Verona integron-encoded metallo-β-lactamase 2 (VIM-2), a critical target in the development of novel antibiotics. The following sections outline the necessary steps from protein expression and purification to crystallization and data collection, enabling the structural determination of VIM-2, both in its apo form and in complex with inhibitors.
Introduction
Verona integron-encoded metallo-β-lactamase 2 (VIM-2) is a clinically significant metallo-β-lactamase (MBL) that confers resistance to a broad spectrum of β-lactam antibiotics, including carbapenems.[1][2][3] The increasing prevalence of VIM-2-producing bacteria poses a serious threat to global public health, making it a crucial target for the design of effective inhibitors.[3] High-resolution crystal structures of VIM-2 are indispensable for understanding its catalytic mechanism and for structure-based drug design. This guide offers detailed protocols derived from successful VIM-2 crystallization experiments to facilitate such structural studies.
Protein Expression and Purification
The production of high-purity, stable, and monodisperse VIM-2 protein is a prerequisite for successful crystallization.[4][5] The following protocol is a compilation of established methods for VIM-2 expression and purification.
2.1. Gene Expression
The gene encoding VIM-2 (residues 25-300 to exclude the signal peptide) is typically cloned into a pDEST14 or a similar expression vector, often incorporating an N-terminal hexahistidine (6xHis) tag followed by a Tobacco Etch Virus (TEV) protease cleavage site to facilitate purification.[1]
Table 1: VIM-2 Expression Parameters
| Parameter | Recommended Conditions |
| Expression Host | Escherichia coli BL21(DE3)pLysS[1] |
| Culture Medium | Terrific Broth (TB) or Luria-Bertani (LB)[1][6] |
| Antibiotics | 100 µg/mL ampicillin and 34 µg/mL chloramphenicol[1] |
| Growth Temperature | 37°C[1][6] |
| Induction | 0.4 mM Isopropyl β-D-1-thiogalactopyranoside (IPTG) when OD600 reaches 0.6-0.8[1][6] |
| Post-induction | Overnight at 20°C[1] |
2.2. Purification Protocol
A multi-step chromatography approach is employed to achieve the high purity required for crystallization.[4][7]
Step 1: Cell Lysis and Initial Capture
-
Harvest cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Lyse cells by sonication and remove insoluble material by centrifugation.[1]
-
Apply the supernatant to a HisTrap HP column (GE Healthcare) or similar immobilized metal affinity chromatography (IMAC) resin.[1][7]
-
Wash the column with lysis buffer containing a low concentration of imidazole (e.g., 20 mM).
-
Elute the bound VIM-2 using a linear gradient of imidazole (e.g., 20-500 mM).[1]
Step 2: His-tag Cleavage and Second IMAC
-
Pool the fractions containing VIM-2 and dialyze against a suitable buffer (e.g., 30 mM Tris pH 7.6, 100 mM NaCl) to remove imidazole.[6]
-
Add His-tagged TEV protease and incubate to cleave the His-tag.
-
Pass the cleavage reaction through a second HisTrap column to remove the TEV protease and any uncleaved protein.[1]
Step 3: Final Polishing by Size-Exclusion and Anion-Exchange Chromatography
-
Collect the flow-through containing cleaved VIM-2 and concentrate it.
-
Load the concentrated protein onto a Sephacryl S-200 or similar size-exclusion chromatography (SEC) column equilibrated with a buffer such as 30 mM Tris pH 7.6, 100 mM NaCl.[6][8]
-
For final polishing, an anion-exchange chromatography step can be performed.[1]
-
Assess the purity of the final VIM-2 protein by SDS-PAGE.[1]
-
Determine the protein concentration by measuring the absorbance at 280 nm using a theoretical extinction coefficient of 29,910 M-1cm-1.[1]
Experimental Workflow for VIM-2 Purification
Caption: Workflow for the expression and purification of VIM-2.
Crystallization of VIM-2
Successful crystallization of VIM-2 has been achieved using vapor diffusion methods. The conditions can be fine-tuned to obtain high-quality crystals suitable for X-ray diffraction.[9][10]
3.1. Crystallization Methods
-
Sitting-Drop Vapor Diffusion: This method involves placing a small drop (e.g., 1 µL protein + 1 µL reservoir solution) on a post in a sealed well containing a larger volume of the reservoir solution.[1][5]
-
Hanging-Drop Vapor Diffusion: In this setup, the drop is placed on a siliconized coverslip, which is then inverted and sealed over the reservoir well.[5][11]
3.2. Recommended Crystallization Conditions
The following table summarizes successful crystallization conditions for VIM-2 and a VIM-2 mutant.
Table 2: VIM-2 Crystallization Conditions
| Protein | Protein Concentration | Reservoir Solution | Temperature | Method | Crystal Appearance |
| VIM-2 (with inhibitor) | 9.4 mg/mL[1] | 22-27% PEG 3350, 0.2 M Magnesium Formate[1] | Not Specified | Sitting-drop[1] | 2-14 days[1] |
| VIM-2-R10 Mutant | 2.6 mg/mL[11] | 0.1 M HEPES pH 7.5, 1.2 M Sodium Citrate[11] | 18°C[11] | Hanging-drop[11] | 2 weeks[11] |
3.3. DMSO-Free Co-crystallization for Inhibitor Complexes
For co-crystallization with inhibitors that are soluble in DMSO, a novel DMSO-free method has been developed to avoid the detrimental effects of DMSO on crystal quality.[1]
-
Pre-coat the reservoir wells of a 96-well crystallization plate with the inhibitor by adding a solution of the compound in DMSO and allowing the DMSO to evaporate completely.[1]
-
Add the reservoir solution to the pre-coated wells and allow the inhibitor to dissolve.[1]
-
Set up the crystallization drops by mixing the inhibitor-containing reservoir solution with the protein solution.[1]
Logical Flow for VIM-2 Crystallization
Caption: Logical flow for obtaining diffraction-quality VIM-2 crystals.
Crystal Handling and Data Collection
Once crystals are grown, they must be carefully handled and cryo-protected for X-ray diffraction data collection.
4.1. Cryo-protection
Before flash-cooling in liquid nitrogen, crystals need to be transferred to a cryo-protectant solution to prevent ice formation, which can damage the crystal lattice.[11]
Table 3: Cryo-protection Solutions
| Protein | Cryo-protectant Solution |
| VIM-2 (with inhibitor) | 25% PEG 3350, 0.2 M MgCl2, 15% Ethylene Glycol, 50 mM HEPES pH 7.2[1] |
| VIM-2-R10 Mutant | Reservoir solution supplemented with 10% glycerol[11] |
4.2. X-ray Diffraction and Data Processing
High-resolution diffraction data is crucial for accurate structure determination.
Table 4: VIM-2 X-ray Diffraction Data Summary
| PDB ID | Resolution (Å) | Space Group | Key Findings |
| Not specified | 1.55[2][6][8] | Not specified | High-resolution structure of di-Zn VIM-2[2][6][8] |
| Not specified | 1.50[1][3] | C2[1] | Structure of VIM-2 in complex with a triazolylthioacetamide inhibitor[1][3] |
| 6SP7 | 1.80[12] | Not specified | VIM-2 in complex with taniborbactam[12] |
| Not specified | 2.0[11] | Not specified | Structure of a VIM-2 mutant[11] |
| Not specified | 2.3[13] | Not specified | VIM-2 in complex with a mercaptocarboxylate inhibitor[13] |
Troubleshooting and Optimization
-
No Crystals: If no crystals are obtained, vary the protein concentration, try different crystallization screens, or consider additives.[9][14]
-
Poor Crystal Quality: For poorly diffracting crystals, fine-tune the crystallization conditions (e.g., precipitant concentration, pH), try different cryo-protectants, or attempt crystal dehydration.[9][15][16]
-
Protein Instability: If the protein precipitates, reassess the buffer conditions, including pH and salt concentration, to enhance protein stability.[4]
By following these detailed protocols and application notes, researchers should be well-equipped to successfully crystallize VIM-2 for structural studies, thereby contributing to the vital effort of combating antibiotic resistance.
References
- 1. The structure of the metallo-β-lactamase VIM-2 in complex with a triazolylthioacetamide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The structure of the metallo-β-lactamase VIM-2 in complex with a triazolylthioacetamide inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. HIGH-THROUGHPUT PROTEIN PURIFICATION FOR X-RAY CRYSTALLOGRAPHY AND NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical, Mechanistic, and Spectroscopic Characterization of Metallo-β-lactamase VIM-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparing for successful protein crystallization experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystallization of VIM2-R10 [bio-protocol.org]
- 12. rcsb.org [rcsb.org]
- 13. researchgate.net [researchgate.net]
- 14. e16.html [home.ccr.cancer.gov]
- 15. Improving diffraction resolution using a new dehydration method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Kinetic Analysis of VIM-2 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Verona Integron-encoded Metallo-β-lactamase (VIM-2) is a class B metallo-β-lactamase (MBL) that confers broad-spectrum resistance to β-lactam antibiotics, including the last-resort carbapenems.[1][2][3] The enzyme utilizes a di-zinc active site to catalyze the hydrolysis of the β-lactam ring, rendering the antibiotic ineffective.[3] The global spread of VIM-2-producing bacteria, particularly Pseudomonas aeruginosa, poses a significant public health threat, making the discovery of potent and specific VIM-2 inhibitors a critical area of research.[2][3][4]
These application notes provide a comprehensive overview of the kinetic analysis of VIM-2 inhibition, including detailed experimental protocols and a summary of known inhibitors and their kinetic parameters.
VIM-2 Enzyme and Substrate Kinetics
VIM-2 demonstrates a broad substrate profile, efficiently hydrolyzing penicillins, cephalosporins, and carbapenems.[2][5] The kinetic efficiency of VIM-2 with various substrates can be characterized by the Michaelis-Menten constant (K_m) and the catalytic rate constant (k_cat).
Table 1: VIM-2 Kinetic Parameters for Common β-Lactam Substrates
| Substrate | K_m (μM) | k_cat (s⁻¹) | Reference |
| Chromacef | 8 ± 2 | 22 ± 2 | [6] |
| Nitrocefin | 18 - 21 | N/A | [7] |
| Imipenem | 100 | 180 | [2] |
| Meropenem | 33 | 80 | [2] |
| Penicillin G | 13 | 1000 | [2] |
| Cephaloridine | 217 | 100 | [2] |
| Cefazolin | 250 | 1000 | [2] |
Note: Kinetic parameters can vary based on experimental conditions such as buffer, pH, and temperature.
Kinetic Analysis of VIM-2 Inhibitors
A variety of small molecules have been identified as inhibitors of VIM-2, operating through different mechanisms of action. The potency of these inhibitors is typically quantified by the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (K_i).
Table 2: Kinetic Parameters for Selected VIM-2 Inhibitors
| Inhibitor | IC₅₀ (μM) | K_i (μM) | Mechanism of Inhibition | Reference |
| Mitoxantrone | N/A | 1.5 ± 0.2 | Non-competitive | [1][7][8] |
| 4-Chloromercuribenzoic acid (pCMB) | N/A | N/A | Slowly reversible/Irreversible | [1][7] |
| Sulfonyl-triazole 1* | N/A | 0.41 ± 0.03 | Competitive | [1][8] |
| Sulfonyl-triazole 2** | N/A | 1.4 ± 0.10 | Competitive | [1][8] |
| 2-Triazolylthioacetamide (1h) | 20.6 | N/A | N/A | [9] |
| 6-Phosphonomethylpyridine-2-carboxylate (3a) | 7.2 | 1.5 | Competitive, Slow-binding | [10] |
| EDTA | 50 | N/A | Metal Chelation | [2] |
*N-((4-((but-3-ynyloxy)methyl)-1H-1,2,3-triazol-5-yl)methyl)-4-iodobenzenesulfonamide **4-iodo-N-((4-(methoxymethyl)-1H-1,2,3-triazol-5-yl)methyl)benzenesulfonamide
Visualized Workflows and Mechanisms
VIM-2 Catalytic Mechanism
The diagram below illustrates the general mechanism of β-lactam hydrolysis by VIM-2. The two zinc ions in the active site activate a water molecule, which acts as a nucleophile to attack the carbonyl carbon of the β-lactam ring, leading to its cleavage.
Caption: VIM-2 hydrolyzes β-lactam antibiotics via a zinc-dependent mechanism.
Modes of Enzyme Inhibition
Understanding the mechanism of inhibition is crucial for drug development. The primary reversible inhibition modalities are competitive and non-competitive, which can be distinguished through kinetic analysis.
Caption: Competitive inhibitors bind the active site; non-competitive inhibitors bind elsewhere.
Experimental Workflow for VIM-2 Inhibition Assay
The following diagram outlines the typical workflow for screening and characterizing VIM-2 inhibitors using a spectrophotometric assay.
Caption: Standard workflow for kinetic analysis of VIM-2 inhibitors.
Experimental Protocols
Protocol for VIM-2 Expression and Purification
This protocol provides a general method for obtaining purified VIM-2 enzyme.
-
Transformation: Transform E. coli expression strains (e.g., BL21(DE3)) with a plasmid containing the blaVIM-2 gene.
-
Culture Growth: Grow the transformed cells in a suitable medium (e.g., LB or minimal medium) at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induction: Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.
-
Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 30 mM Tris pH 7.6, 100 mM NaCl) and lyse the cells using sonication or a French press.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Chromatography: Purify VIM-2 from the supernatant using a series of chromatography steps. A common approach is to use an anion-exchange column followed by a gel filtration column (e.g., Sephacryl S-200).[6]
-
Purity and Concentration: Assess protein purity by SDS-PAGE. Determine the concentration using the extinction coefficient at 280 nm (ε₂₈₀ = 28,500 M⁻¹cm⁻¹).[6]
-
Storage: Store the purified enzyme at -80°C in a suitable buffer containing glycerol.
Protocol for Steady-State Kinetic and Inhibition Assays
This protocol describes the use of the chromogenic cephalosporin, nitrocefin, to determine VIM-2 kinetic parameters and inhibitor potency.
-
Assay Buffer Preparation: Prepare an appropriate assay buffer. A commonly used buffer is 30 mM Tris or 50 mM HEPES, pH 7.2-7.6, supplemented with 50 μM ZnCl₂.[2][6][7][9] The addition of BSA (e.g., 50 µg/mL) and a non-ionic detergent (e.g., 0.01% Triton X-100) can help prevent enzyme denaturation.[10]
-
Reagent Preparation:
-
Enzyme: Dilute the purified VIM-2 stock to a working concentration in assay buffer. The final concentration should be sufficient to produce a linear reaction rate for several minutes (typically in the low pM to nM range).
-
Substrate: Prepare a stock solution of nitrocefin in DMSO and dilute it to various working concentrations in assay buffer.
-
Inhibitor: Prepare a stock solution of the test inhibitor in 100% DMSO and create a serial dilution series.[10]
-
-
Assay Setup (96- or 384-well plate format):
-
For K_m Determination: To each well, add a fixed amount of VIM-2 enzyme and varying concentrations of nitrocefin substrate.
-
For IC₅₀ Determination: To each well, add VIM-2 enzyme and varying concentrations of the inhibitor. Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 10-15 minutes) to allow for binding equilibrium, which is especially important for slow-binding inhibitors.[7][10]
-
-
Reaction Initiation and Monitoring:
-
Data Analysis:
-
Initial Velocity (v): Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.
-
K_m and V_max: For K_m determination, plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism).[7]
-
IC₅₀ Determination: Plot the percent inhibition (or initial velocity) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
K_i Determination: The inhibition constant (K_i) and mechanism of inhibition can be determined by measuring initial velocities at multiple substrate and inhibitor concentrations and performing a global fit of the data to competitive, non-competitive, uncompetitive, or mixed-inhibition models. For a competitive inhibitor, the K_i can also be estimated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and K_m are known.
-
References
- 1. Inhibitors of VIM-2 by screening pharmacologically active and click-chemistry compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of VIM-2, a Carbapenem-Hydrolyzing Metallo-β-Lactamase and Its Plasmid- and Integron-Borne Gene from a Pseudomonas aeruginosa Clinical Isolate in France - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inhibitors of VIM-2 by Screening Pharmacogically Active and Click-Chemistry Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic, Thermodynamic, and Crystallographic Studies of 2-Triazolylthioacetamides as Verona Integron-Encoded Metallo-β-Lactamase 2 (VIM-2) Inhibitor [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: VIM-2 Gene Cloning and Expression in E. coli
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful cloning and expression of the Verona Integron-encoded Metallo-β-lactamase-2 (VIM-2) in Escherichia coli. VIM-2 is a clinically significant Ambler class B metallo-β-lactamase that confers resistance to a broad spectrum of β-lactam antibiotics, including carbapenems.[1][2][3] The ability to reliably produce active VIM-2 is crucial for structural biology, inhibitor screening, and the development of novel therapeutics to combat antibiotic resistance.
Introduction
Metallo-β-lactamases (MBLs) pose a significant threat to the efficacy of β-lactam antibiotics.[4] VIM-2 is one of the most widespread MBLs, making it a key target for inhibitor research.[4][5] The protocols outlined below describe the cloning of the blaVIM-2 gene, its expression in E. coli, and the subsequent purification and characterization of the recombinant protein.
Data Presentation
Table 1: Summary of VIM-2 Expression and Purification
| Parameter | Value | Reference Strain/Vector | Source |
| Protein Yield (LB Medium) | 10 mg/L | E. coli BL21(DE3) / pET24a-VIM-2 | [6] |
| Protein Yield (Minimal Medium) | 5 mg/L | E. coli BL21(DE3) / pET24a-VIM-2 | [6] |
| Unlabeled VIM-2 Yield | 37 mg/L | E. coli | [7] |
| U-[¹⁵N]-labeled VIM-2 Yield | 17 mg/L | E. coli | [7] |
| U-[¹⁵N-¹³C]-labeled VIM-2 Yield | 4 mg/L | E. coli | [7] |
| Purification Fold | 400-fold | E. coli DH10B(pNOR-2001) | [1] |
| Specific Activity (Imipenem) | 17.8 U/mg | E. coli DH10B(pNOR-2001) | [1] |
| Molecular Mass | 29.7 kDa | - | [1] |
| Isoelectric Point (pI) | 5.6 | - | [1] |
Table 2: Steady-State Kinetic Parameters of Purified VIM-2
| Substrate | kcat (s⁻¹) | Km (μM) | kcat/Km (μM⁻¹s⁻¹) | Source |
| Chromacef (1Zn-VIM-2) | 10 ± 2 | 9 ± 2 | 1.1 | [6] |
| Chromacef (2Zn-VIM-2) | 22 ± 2 | 8 ± 2 | 2.8 | [6] |
| Imipenem | 9.9 | 10 | 0.99 | [1] |
| Meropenem | 1.4 | 5 | 0.28 | [1] |
| Ceftazidime | 88.7 | 98 | 0.90 | [1] |
| Cefotaxime | 27.5 | 32 | 0.86 | [1] |
| Cephalothin | 56.2 | 44 | 1.28 | [1] |
| Piperacillin | 32.7 | 72 | 0.45 | [1] |
| Ampicillin | 63.8 | 46 | 1.39 | [1] |
Experimental Protocols
Gene Cloning and Vector Construction
The blaVIM-2 gene can be amplified from a clinical isolate of a VIM-2-producing bacterium, such as Pseudomonas aeruginosa.[1][2] The amplified gene is then cloned into a suitable E. coli expression vector.
Protocol:
-
Template DNA: Isolate genomic DNA from a VIM-2-producing bacterial strain.
-
PCR Amplification:
-
Design primers to amplify the full-length blaVIM-2 open reading frame (ORF). Incorporate restriction sites for cloning into the expression vector (e.g., NdeI and XhoI for pET vectors).
-
Perform PCR using a high-fidelity DNA polymerase.
-
-
Vector Preparation:
-
Digest the expression vector (e.g., pET24a) with the corresponding restriction enzymes.
-
Dephosphorylate the vector to prevent self-ligation.
-
-
Ligation:
-
Digest the PCR product with the same restriction enzymes.
-
Ligate the digested PCR product into the prepared vector using T4 DNA ligase.
-
-
Transformation:
-
Transform the ligation mixture into a suitable cloning strain of E. coli (e.g., DH5α).[8]
-
Plate on LB agar containing the appropriate antibiotic for selection (e.g., kanamycin for pET24a).
-
-
Verification:
-
Screen colonies by colony PCR.
-
Isolate plasmid DNA from positive colonies and verify the insert by restriction digestion and DNA sequencing.
-
Protein Expression in E. coli
Once the expression construct is verified, it is transformed into an expression strain of E. coli, such as BL21(DE3).
Protocol:
-
Transformation: Transform the verified plasmid (e.g., pET24a-VIM-2) into competent E. coli BL21(DE3) cells.[9]
-
Starter Culture: Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., 25 µg/mL kanamycin).[9] Incubate overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of LB broth with 10 mL of the overnight culture.[9]
-
Growth: Incubate at 37°C with shaking (200 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[9]
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[9]
-
Expression: Continue to incubate the culture overnight at a lower temperature, such as 20°C, to enhance protein solubility.[10]
-
Harvesting: Harvest the cells by centrifugation at 4°C. The cell pellet can be stored at -80°C until purification.
Protein Purification
A multi-step chromatography process is typically used to purify VIM-2 to homogeneity.
Protocol:
-
Cell Lysis:
-
Anion-Exchange Chromatography:
-
Size-Exclusion Chromatography:
-
Purity and Concentration:
-
Assess the purity of the final protein preparation by SDS-PAGE.
-
Determine the protein concentration using its extinction coefficient (28,500 M⁻¹cm⁻¹ at 280 nm).[9]
-
Functional Assay
The enzymatic activity of the purified VIM-2 can be determined by monitoring the hydrolysis of a chromogenic β-lactam substrate, such as nitrocefin or chromacef.[1][6]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM HEPES, pH 6.8) containing a known concentration of the substrate.[6]
-
Enzyme Addition: Initiate the reaction by adding a small amount of purified VIM-2 enzyme.
-
Spectrophotometric Monitoring: Monitor the hydrolysis of the substrate by measuring the change in absorbance at the appropriate wavelength (e.g., 482 nm for nitrocefin).
-
Kinetic Parameter Calculation: Determine the initial velocity of the reaction and calculate the kinetic parameters (kcat and Km) by fitting the data to the Michaelis-Menten equation.
Mandatory Visualizations
Caption: Experimental workflow for VIM-2 cloning, expression, and purification.
Caption: Factors influencing the optimization of recombinant protein expression in E. coli.
References
- 1. Characterization of VIM-2, a Carbapenem-Hydrolyzing Metallo-β-Lactamase and Its Plasmid- and Integron-Borne Gene from a Pseudomonas aeruginosa Clinical Isolate in France - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of VIM-2, a carbapenem-hydrolyzing metallo-beta-lactamase and its plasmid- and integron-borne gene from a Pseudomonas aeruginosa clinical isolate in France - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mutational Analysis of VIM-2 Reveals an Essential Determinant for Metallo-β-Lactamase Stability and Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical, Mechanistic, and Spectroscopic Characterization of Metallo-β-lactamase VIM-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. E. coli Expression Experimental Protocol - Creative Biogene [creative-biogene.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The structure of the metallo-β-lactamase VIM-2 in complex with a triazolylthioacetamide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Synergy Studies of VIM-2 Inhibitors with β-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the synergistic effects of VIM-2 inhibitors in combination with β-lactam antibiotics against resistant Gram-negative bacteria, particularly Pseudomonas aeruginosa.
Introduction
The emergence of metallo-β-lactamases (MBLs), such as Verona integron-encoded metallo-β-lactamase-2 (VIM-2), poses a significant threat to the efficacy of β-lactam antibiotics, including carbapenems. VIM-2 hydrolyzes a broad spectrum of β-lactams, rendering them inactive and leading to multidrug resistance. A promising strategy to combat this resistance is the co-administration of a VIM-2 inhibitor with a β-lactam antibiotic. This combination aims to restore the antibiotic's activity by preventing its degradation by the VIM-2 enzyme. These notes detail the methodologies for evaluating the synergistic potential of such combinations.
Data Presentation: In Vitro Synergy of VIM-2 Inhibitors and β-Lactam Antibiotics
The following tables summarize the quantitative data from in vitro synergy studies of various VIM-2 inhibitors with β-lactam antibiotics against VIM-2-producing E. coli and P. aeruginosa.
Table 1: Synergy of Mitoxantrone and p-Chloromercuribenzoic acid (pCMB) with Imipenem against VIM-2-producing E. coli
| VIM-2 Inhibitor | β-Lactam Antibiotic | Pathogen | MIC of β-Lactam Alone (µg/mL) | MIC of β-Lactam in Combination (µg/mL) | FICI | Synergy Interpretation |
| Mitoxantrone | Imipenem | E. coli (BL21/VIM-2) | 1.9 | <0.1 (with 2.1 µg/mL Mitoxantrone) | ≤ 0.5 | Synergistic[1] |
| pCMB | Imipenem | E. coli (BL21/VIM-2) | 1.9 | <0.1 (with 2.2 µg/mL pCMB) | ≤ 0.5 | Synergistic[1] |
Table 2: Synergy of Aztreonam with Ceftazidime-Avibactam against VIM-2-producing Enterobacterales
| VIM-2 Inhibitor (Partner Drug) | β-Lactam Antibiotic | Pathogen | MIC of β-Lactam Alone (µg/mL) | MIC of β-Lactam in Combination (µg/mL) | FICI | Synergy Interpretation |
| Aztreonam | Ceftazidime-Avibactam | VIM-2-producing Enterobacterales | >32 | 0.016 - 0.125 | ≤ 0.5 | Synergistic[2] |
In Vivo Efficacy of VIM-2 Inhibitor Combinations
Table 3: In Vivo Efficacy of Cefepime/Taniborbactam and Cefepime/Zidebactam in Murine Infection Models
| VIM-2 Inhibitor Combination | Animal Model | Pathogen | Efficacy Endpoint | Outcome |
| Cefepime/Taniborbactam | Murine Pneumonia Model | Cefepime-non-susceptible Enterobacterales and P. aeruginosa | >1 log kill | Achieved against all 18 strains tested.[3][4][5] |
| Cefepime/Zidebactam | Neutropenic Murine Thigh Infection Model | Multidrug-resistant P. aeruginosa | -1.62 ± 0.58 log10 CFU/thigh reduction | Substantial in vivo activity observed against all isolates.[6] |
| Cefepime/Zidebactam | Neutropenic Mouse Lung/Thigh Infection Model | VIM-expressing P. aeruginosa | Enhanced bactericidal activity | Complementary PBP inhibition resulted in enhanced bactericidal activity.[7] |
Experimental Protocols
Protocol 1: Checkerboard Synergy Assay
This method is used to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
VIM-2 inhibitor stock solution
-
β-lactam antibiotic stock solution
-
Bacterial inoculum (0.5 McFarland standard)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Microplate reader
Procedure:
-
Preparation of Drug Dilutions:
-
Prepare serial twofold dilutions of the VIM-2 inhibitor (Drug A) in CAMHB along the x-axis of the microtiter plate.
-
Prepare serial twofold dilutions of the β-lactam antibiotic (Drug B) in CAMHB along the y-axis of the microtiter plate.
-
The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 50 µL of the bacterial inoculum to each well.
-
-
Incubation:
-
Incubate the plates at 35°C for 16-20 hours.
-
-
Reading Results:
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
-
Calculation of Fractional Inhibitory Concentration Index (FICI):
-
FICI = FIC of Drug A + FIC of Drug B
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Protocol 2: Time-Kill Synergy Assay
This dynamic method assesses the rate of bacterial killing by an antimicrobial combination over time.
Materials:
-
Culture tubes or flasks
-
VIM-2 inhibitor and β-lactam antibiotic at desired concentrations (e.g., 0.5x, 1x, 2x MIC)
-
Bacterial inoculum (log-phase growth)
-
CAMHB
-
Sterile saline
-
Agar plates
-
Incubator with shaking capabilities
Procedure:
-
Preparation of Test Conditions:
-
Prepare tubes with CAMHB containing:
-
No drug (growth control)
-
VIM-2 inhibitor alone
-
β-lactam antibiotic alone
-
Combination of VIM-2 inhibitor and β-lactam antibiotic
-
-
-
Inoculation:
-
Inoculate each tube with a standardized bacterial suspension (final concentration ~5 x 10^5 CFU/mL).
-
-
Incubation and Sampling:
-
Incubate the tubes at 35°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Count the number of colonies (CFU/mL) on each plate.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity is defined as a ≥ 3-log10 decrease in CFU/mL compared to the initial inoculum.
-
Mandatory Visualizations
References
- 1. Inhibitors of VIM-2 by Screening Pharmacogically Active and Click-Chemistry Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro effectiveness of ceftazidime-avibactam in combination with aztreonam on carbapenemase-producing Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of VIM-2, a Carbapenem-Hydrolyzing Metallo-β-Lactamase and Its Plasmid- and Integron-Borne Gene from a Pseudomonas aeruginosa Clinical Isolate in France - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergy effect of meropenem-based combinations against Acinetobacter baumannii: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Synergistic and Bactericidal Effects of Aztreonam in Combination with Ceftazidime/ Avibactam, Meropenem/Vaborbactam and Imipenem/Relebactam Against Dual-Carbapenemase-Producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for In Vivo Efficacy Testing of VIM-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verona Integron-encoded Metallo-β-lactamase (VIM-2) is a critical Ambler class B metallo-β-lactamase (MBL) that confers broad-spectrum resistance to β-lactam antibiotics, including carbapenems, in Gram-negative bacteria like Pseudomonas aeruginosa and Enterobacterales.[1][2] The development of potent VIM-2 inhibitors to restore the efficacy of existing β-lactam antibiotics is a key strategy in combating antimicrobial resistance. Evaluating the in vivo efficacy of these inhibitors is a crucial step in the preclinical development pipeline, requiring robust and reproducible animal models that can accurately predict clinical outcomes.
These application notes provide detailed protocols for murine infection models commonly used to assess the in vivo efficacy of VIM-2 inhibitors when co-administered with a partner β-lactam antibiotic. The focus is on practical, step-by-step guidance for establishing infection, dosing, and evaluating key pharmacodynamic (PD) endpoints.
Mechanism of VIM-2 and Inhibition
VIM-2 utilizes zinc ions in its active site to hydrolyze the amide bond in the β-lactam ring of antibiotics, rendering them inactive.[1] A VIM-2 inhibitor is designed to bind to the enzyme's active site, preventing the antibiotic's degradation and allowing it to exert its bactericidal effect on the target pathogen.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing VIM-2 Enzyme Assays
Welcome to the technical support center for VIM-2 enzyme assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is VIM-2 and why is it a significant target?
Verona integron-encoded metallo-β-lactamase-2 (VIM-2) is a bacterial enzyme that belongs to the Ambler class B metallo-β-lactamases (MBLs).[1] These enzymes are zinc-dependent and capable of hydrolyzing a broad spectrum of β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems, which are often considered "last-resort" antibiotics.[2][3] The rise of antibiotic resistance mediated by MBLs like VIM-2 poses a significant global health threat, making it a crucial target for the development of new inhibitors.[3][4]
Q2: What are the common substrates used for VIM-2 enzyme assays?
Several chromogenic and fluorogenic substrates are available for monitoring VIM-2 activity. The choice of substrate can impact assay sensitivity and kinetic parameters.[5] Commonly used substrates include:
-
Nitrocefin: A chromogenic cephalosporin that changes color upon hydrolysis, which can be monitored spectrophotometrically.[6][7]
-
CENTA: Another chromogenic cephalosporin substrate.
-
Imipenem: A carbapenem antibiotic that can be used as a substrate, with its hydrolysis monitored by the change in absorbance in the UV range.[2][8]
-
CCF2: A FRET-based substrate that can be used in fluorescence-based assays.[6]
-
Chromacef: A chromogenic substrate used in steady-state and pre-steady-state kinetic studies.[9][10][11][12]
-
Fluorogenic substrates: Umbelliferone-derived cephalosporins can offer improved sensitivity compared to chromogenic substrates.[5]
Q3: Why is zinc necessary in the assay buffer?
VIM-2 is a metallo-β-lactamase, meaning it requires zinc ions for its catalytic activity.[1][2] The zinc ions are coordinated in the active site and are essential for the hydrolysis of the β-lactam ring. Therefore, it is crucial to supplement the assay buffer with a controlled concentration of a zinc salt, such as ZnCl₂ or ZnSO₄, to ensure the enzyme is in its active, holo-form.[2][8]
Q4: How can I inhibit VIM-2 activity for control experiments?
As a metalloenzyme, VIM-2 activity can be inhibited by metal chelators. Ethylenediaminetetraacetic acid (EDTA) is a potent inhibitor that sequesters the essential zinc ions from the active site, leading to inactivation of the enzyme.[2] This property can be utilized for control experiments to confirm that the observed activity is indeed from a metallo-β-lactamase.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Enzyme Activity | Inactive Enzyme: Improper protein folding, degradation, or loss of zinc cofactors. | - Ensure proper protein expression and purification procedures were followed.[9][13] - Store the purified enzyme at appropriate low temperatures (e.g., -80°C). - Supplement the assay buffer with an optimal concentration of Zn²⁺ (e.g., 50 µM ZnCl₂).[2] |
| Incorrect Assay Conditions: Suboptimal pH, temperature, or buffer composition. | - Optimize the pH of the assay buffer (typically around 6.5-7.6).[2][12] - Perform the assay at the optimal temperature (e.g., 30°C or 37°C).[2][14] - Use a suitable buffer system, such as HEPES or Tris.[9][12] | |
| Substrate Degradation: The substrate may be unstable under the experimental conditions. | - Prepare fresh substrate solutions for each experiment. - Protect light-sensitive substrates from light. | |
| High Background Signal | Autohydrolysis of Substrate: Some substrates may hydrolyze spontaneously in the assay buffer. | - Run a control reaction without the enzyme to measure the rate of substrate autohydrolysis and subtract it from the enzyme-catalyzed reaction rate. |
| Contaminating Enzymes: The purified VIM-2 sample may contain other enzymes that can hydrolyze the substrate. | - Assess the purity of the enzyme preparation using SDS-PAGE.[12] - If necessary, perform additional purification steps like gel filtration chromatography.[12] | |
| Non-linear Reaction Progress Curves | Substrate Depletion: The substrate concentration is too low and is being rapidly consumed. | - Ensure the substrate concentration is well above the Michaelis constant (Kₘ) for initial velocity measurements.[6] - Monitor less than 10-15% of substrate turnover. |
| Substrate Inhibition: High concentrations of some substrates can inhibit enzyme activity.[5] | - Determine the optimal substrate concentration by performing a substrate titration experiment. - For some substrates like nitrocefin, concentrations around the Kₘ or slightly above are often used.[6] | |
| Enzyme Instability: The enzyme may be losing activity over the course of the assay. | - Check the stability of VIM-2 under the assay conditions by pre-incubating the enzyme in the assay buffer for different time points before adding the substrate. | |
| Poor Reproducibility | Pipetting Errors: Inaccurate or inconsistent pipetting of enzyme, substrate, or inhibitors. | - Use calibrated pipettes and proper pipetting techniques. - Prepare master mixes to minimize pipetting variability. |
| Temperature Fluctuations: Inconsistent temperature control during the assay. | - Use a temperature-controlled plate reader or water bath to maintain a constant temperature. | |
| Variability in Reagent Preparation: Inconsistent concentrations of enzyme, substrate, or buffer components. | - Prepare and store reagents consistently. - Determine the enzyme concentration accurately using methods like measuring absorbance at 280 nm with the appropriate extinction coefficient.[9][12] |
Experimental Protocols
Protocol 1: VIM-2 Activity Assay using Nitrocefin
This protocol describes a standard endpoint assay to measure VIM-2 activity using the chromogenic substrate nitrocefin.
Materials:
-
Purified VIM-2 enzyme
-
Nitrocefin
-
Assay Buffer: 50 mM HEPES, pH 7.5, supplemented with 50 µM ZnCl₂
-
Stop Solution: 100 mM EDTA
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 482-495 nm
Procedure:
-
Prepare a stock solution of nitrocefin in DMSO.
-
Dilute the nitrocefin stock solution in Assay Buffer to the desired final concentration (e.g., 60 µM, which is approximately 2-3 times the Kₘ).[6]
-
Prepare serial dilutions of the VIM-2 enzyme in Assay Buffer.
-
In a 96-well plate, add a defined volume of the diluted VIM-2 enzyme to each well.
-
To initiate the reaction, add a defined volume of the nitrocefin solution to each well. The final reaction volume will depend on the plate format.
-
Include a negative control with Assay Buffer instead of the enzyme.
-
Incubate the plate at a constant temperature (e.g., 30°C) for a specific time (e.g., 25 minutes).[6] The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding the Stop Solution (EDTA) to each well.[6]
-
Measure the absorbance at 482-495 nm using a microplate reader.
-
Subtract the absorbance of the negative control from the absorbance of the enzyme-containing wells.
-
Plot the absorbance values against the enzyme concentration to determine the enzyme activity.
Protocol 2: Determination of Kinetic Parameters (Kₘ and kₖₐₜ)
This protocol outlines the procedure to determine the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kₖₐₜ) for VIM-2 with a given substrate.
Materials:
-
Purified VIM-2 enzyme of known concentration
-
Substrate (e.g., imipenem, chromacef)
-
Assay Buffer: e.g., 30 mM sodium cacodylate, pH 6.5, with 50 µM ZnCl₂[2]
-
Spectrophotometer with kinetic measurement capabilities
Procedure:
-
Prepare a stock solution of the substrate.
-
Prepare a series of substrate dilutions in the Assay Buffer, typically ranging from 0.1 x Kₘ to 10 x Kₘ.
-
Add a fixed, low concentration of VIM-2 enzyme to the cuvette containing the Assay Buffer and allow it to equilibrate to the desired temperature (e.g., 30°C).[2]
-
Initiate the reaction by adding a small volume of a substrate dilution to the cuvette and immediately start recording the change in absorbance over time. The wavelength will depend on the substrate used (e.g., monitoring imipenem hydrolysis in the UV range).
-
Calculate the initial reaction velocity (v₀) from the linear portion of the progress curve.
-
Repeat steps 3-5 for each substrate concentration.
-
Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Kₘ and Vₘₐₓ.
-
Calculate kₖₐₜ using the equation: kₖₐₜ = Vₘₐₓ / [E], where [E] is the total enzyme concentration.
Quantitative Data Summary
Table 1: Kinetic Parameters of VIM-2 for Various Substrates
| Substrate | Kₘ (µM) | kₖₐₜ (s⁻¹) | Assay Conditions | Reference |
| Nitrocefin | 18 | N/A | Not specified | [6] |
| CCF2 | 21 ± 7 | N/A | Not specified | [6] |
| Chromacef (1Zn-VIM-2) | 9 ± 2 | 10 ± 2 | 30 mM Tris, pH 7.6 | [12] |
| Chromacef (2Zn-VIM-2) | 8 ± 2 | 22 ± 2 | 30 mM Tris, pH 7.6 | [12] |
N/A: Data not available in the cited source.
Diagrams
Caption: Workflow for optimizing VIM-2 enzyme assay conditions.
Caption: Troubleshooting logic for common VIM-2 assay issues.
References
- 1. Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance [jscimedcentral.com]
- 2. Characterization of VIM-2, a Carbapenem-Hydrolyzing Metallo-β-Lactamase and Its Plasmid- and Integron-Borne Gene from a Pseudomonas aeruginosa Clinical Isolate in France - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Continuing Challenge of Metallo-β-Lactamase Inhibition: Mechanism Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metallo-β-Lactamases: Structure, Function, Epidemiology, Treatment Options, and the Development Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibitors of VIM-2 by Screening Pharmacogically Active and Click-Chemistry Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mutational Analysis of VIM-2 Reveals an Essential Determinant for Metallo-β-Lactamase Stability and Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical, Mechanistic, and Spectroscopic Characterization of Metallo-β-lactamase VIM-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biochemical, mechanistic, and spectroscopic characterization of metallo-β-lactamase VIM-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The structure of the metallo-β-lactamase VIM-2 in complex with a triazolylthioacetamide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive exploration of the translocation, stability and substrate recognition requirements in VIM-2 lactamase | eLife [elifesciences.org]
Technical Support Center: Enhancing the Solubility of VIM-2 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the solubility of Verona integron-encoded metallo-β-lactamase 2 (VIM-2) inhibitors.
Troubleshooting Guides
Problem: Poor Aqueous Solubility of a Promising VIM-2 Inhibitor
Low aqueous solubility is a common hurdle in the development of VIM-2 inhibitors, potentially leading to unreliable in vitro assay results and poor in vivo efficacy. This guide offers a systematic approach to troubleshoot and address this issue.
Step 1: Initial Solubility Assessment
-
Question: How do I accurately determine the aqueous solubility of my VIM-2 inhibitor?
-
Answer: A multi-tiered approach is recommended, starting with a simple visual assessment and progressing to more quantitative methods.
-
Kinetic Solubility Assay: This high-throughput method is ideal for early-stage discovery. The compound, dissolved in an organic solvent like DMSO, is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration at which precipitation is first observed provides an estimate of the kinetic solubility.
-
Thermodynamic Solubility Assay (Shake-Flask Method): This method provides the equilibrium solubility, which is a more accurate measure. An excess amount of the solid compound is agitated in an aqueous buffer for an extended period (24-48 hours) to ensure equilibrium is reached. The supernatant is then filtered and the concentration of the dissolved compound is determined by a suitable analytical method like HPLC-UV or LC-MS.
-
Step 2: Physicochemical Property Analysis
-
Question: My inhibitor has low solubility. What intrinsic properties should I investigate?
-
Answer: Understanding the physicochemical properties of your compound is crucial for selecting an appropriate solubility enhancement strategy.
-
Lipophilicity (LogP/LogD): High lipophilicity often correlates with low aqueous solubility.
-
Melting Point: A high melting point can indicate strong crystal lattice energy, which can contribute to poor solubility.
-
pKa: For ionizable compounds, the pKa will determine the extent of ionization at a given pH, which significantly influences solubility.
-
Step 3: Structural Modifications (Lead Optimization)
-
Question: Can I improve solubility by modifying the chemical structure of my inhibitor?
-
Answer: Yes, rational structural modifications can significantly enhance solubility.
-
Introduce Polar Functional Groups: Incorporating polar groups such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) can increase hydrophilicity. For instance, replacing an aliphatic carboxylic acid with an aromatic carboxyl group has been shown to improve the inhibitory activity of some VIM-2 inhibitors, a modification that can also influence solubility.
-
Utilize Bioisosteric Replacements: Replace lipophilic moieties with more polar bioisosteres that maintain biological activity.
-
Scaffold Hopping: Explore different chemical scaffolds that may possess better intrinsic solubility while retaining the necessary pharmacophoric features for VIM-2 inhibition. For example, some studies suggest that incorporating a sulfamide moiety can enhance the water solubility of drug-like compounds.
-
Step 4: Formulation Strategies
-
Question: What formulation approaches can I use to improve the solubility of my existing VIM-2 inhibitor?
-
Answer: Several formulation strategies can be employed to enhance the apparent solubility and dissolution rate of poorly soluble compounds.
| Formulation Strategy | Description | Key Considerations |
| Salt Formation | For ionizable compounds, forming a salt can dramatically increase aqueous solubility. | The pKa of the compound and the counter-ion are critical. The resulting salt should be stable and crystalline. |
| Co-solvents | Adding a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) to the aqueous medium can increase the solubility of nonpolar compounds. | The concentration of the co-solvent must be carefully optimized to avoid toxicity and ensure compatibility with the experimental system. |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming a water-soluble inclusion complex.[1][2][3] | The size of the cyclodextrin cavity must be appropriate for the guest molecule. Common cyclodextrins include β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD). |
| Lipid-Based Formulations | Incorporating the inhibitor into lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can improve solubilization and oral absorption.[4][5][6][7][8] | The choice of lipids, surfactants, and co-solvents is crucial for forming a stable and effective formulation. The Lipid Formulation Classification System (LFCS) can guide the selection of excipients.[7] |
| Amorphous Solid Dispersions | Dispersing the crystalline drug in a polymeric carrier in an amorphous state can lead to a significant increase in apparent solubility and dissolution rate. | The choice of polymer and the drug-to-polymer ratio are critical for stability and performance. |
| Particle Size Reduction | Reducing the particle size of the inhibitor through techniques like micronization or nanomilling increases the surface area, which can lead to a faster dissolution rate. | This approach is most effective for compounds where dissolution is the rate-limiting step for solubility. |
Frequently Asked Questions (FAQs)
Q1: My VIM-2 inhibitor precipitates out of solution during my in vitro enzyme inhibition assay. How can I resolve this?
A1: This is a common issue for poorly soluble compounds. Here are a few troubleshooting steps:
-
Use a Co-solvent: Most in vitro assays for VIM-2 inhibitors use a small percentage of an organic solvent, typically dimethyl sulfoxide (DMSO), to aid in the initial solubilization of the test compound. Ensure you are using an appropriate concentration of DMSO (often 1-5%) in your final assay buffer.
-
Check for Aggregation: Poorly soluble compounds can form aggregates that may lead to non-specific enzyme inhibition. You can investigate this by including a non-ionic detergent like Triton X-100 (at a concentration above its critical micelle concentration) in your assay buffer.
-
Lower the Compound Concentration: If possible, perform the assay at a concentration below the determined aqueous solubility of your inhibitor.
-
Employ a Formulation Strategy: For compounds with very low solubility, consider pre-formulating the inhibitor using one of the strategies mentioned in the troubleshooting guide, such as complexation with cyclodextrins.
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A2:
-
Kinetic solubility is the concentration of a compound that can be rapidly dissolved in a solvent, starting from a concentrated stock solution (usually in DMSO). It represents a supersaturated state and is useful for high-throughput screening in early drug discovery to flag potentially problematic compounds.
-
Thermodynamic solubility is the true equilibrium solubility of a compound in a saturated solution. It is a more accurate and fundamental measure of solubility.
-
Recommendation: In early discovery, kinetic solubility is often sufficient for initial screening. For lead optimization and preclinical development, measuring thermodynamic solubility is crucial for understanding the true biopharmaceutical properties of the compound.
Q3: How much of a solubility increase can I expect from salt formation?
A3: The extent of solubility improvement with salt formation can be substantial but varies depending on the specific compound and the counter-ion used. For example, a preclinical CDK inhibitor, IIIM-290, with a low initial aqueous solubility of approximately 8.6 µg/mL, demonstrated a roughly 40-fold increase in thermodynamic equilibrium solubility to about 360 µg/mL after forming a hydrochloride salt.[9]
Q4: Are there any specific types of cyclodextrins that are recommended for VIM-2 inhibitors?
A4: While there is no one-size-fits-all answer, derivatives of β-cyclodextrin are often preferred due to their enhanced aqueous solubility compared to the parent β-cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations to improve the solubility of poorly soluble drugs.[2] The choice of cyclodextrin will depend on the size, shape, and physicochemical properties of your specific VIM-2 inhibitor. It is recommended to screen a panel of different cyclodextrins to find the most effective one.
Q5: Where can I find detailed experimental protocols for these solubility enhancement techniques?
A5: The following sections provide detailed methodologies for key experiments related to solubility assessment and enhancement.
Experimental Protocols
Protocol 1: Thermodynamic Solubility (Shake-Flask Method)
Objective: To determine the equilibrium aqueous solubility of a VIM-2 inhibitor.
Materials:
-
VIM-2 inhibitor (solid powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC or LC-MS system
-
Calibrated analytical balance
-
Vortex mixer
-
Orbital shaker/incubator
-
0.22 µm syringe filters
-
HPLC vials
Procedure:
-
Add an excess amount of the solid VIM-2 inhibitor to a known volume of PBS (e.g., 1 mL) in a glass vial. The amount of solid should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Tightly cap the vial and vortex vigorously for 1 minute.
-
Place the vial in an orbital shaker/incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, visually inspect the vial to confirm the presence of undissolved solid.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.
-
Dilute the filtered sample with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the concentration of the dissolved inhibitor.
-
Prepare a standard curve of the inhibitor of known concentrations to quantify the amount in the sample.
-
Calculate the thermodynamic solubility in µg/mL or µM.
Protocol 2: Cyclodextrin Complexation and Solubility Enhancement
Objective: To prepare a VIM-2 inhibitor-cyclodextrin inclusion complex and evaluate the improvement in aqueous solubility.
Materials:
-
VIM-2 inhibitor
-
β-Cyclodextrin (β-CD) or a derivative (e.g., HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer)
-
Mortar and pestle
Procedure: Part A: Preparation of the Inclusion Complex (Kneading Method)
-
Prepare a molar ratio of VIM-2 inhibitor to cyclodextrin (e.g., 1:1 or 1:2).
-
Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Gradually add the VIM-2 inhibitor to the paste and knead for 30-60 minutes.
-
If the mixture becomes too dry, add a small amount of water to maintain a paste-like consistency.
-
Dry the resulting solid mass in an oven at 40-50°C until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder using a mortar and pestle.
Part B: Solubility Determination
-
Perform the shake-flask solubility assay (Protocol 1) using the prepared inclusion complex and compare the result to the solubility of the uncomplexed inhibitor.
Data Presentation
Table 1: Quantitative Data on VIM-2 Inhibitor Solubility
| Inhibitor Scaffold | Compound ID | Initial Aqueous Solubility (µg/mL) | Enhancement Method | Final Aqueous Solubility (µg/mL) | Fold Increase | Reference |
| Semisynthetic Rohitukine Derivative | IIIM-290 | ~8.6 | Salt Formation (HCl) | ~362 | ~42 | [9] |
| Hypothetical Data | ||||||
| Triazolylthioacetamide | VIM-i-01 | 5.2 | Cyclodextrin Complexation (HP-β-CD) | 78.5 | 15.1 | - |
| Benzobisheterocycle | VIM-i-02 | 2.1 | Lipid-Based Formulation (SEDDS) | 125.3 | 59.7 | - |
| Sulfonamide | VIM-i-03 | 12.8 | Co-solvent (20% PEG 400) | 96.4 | 7.5 | - |
Note: Hypothetical data is included for illustrative purposes to demonstrate how to present quantitative results.
Visualizations
Caption: Workflow for addressing poor solubility of VIM-2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 9. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Addressing non-specific binding in VIM-2 assays
Welcome to the technical support center for VIM-2 assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during their experiments, with a specific focus on non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) in the context of VIM-2 assays?
A1: Non-specific binding refers to the interaction of a test compound or other molecules in the assay with components other than the VIM-2 enzyme, such as the plate surface or other proteins. This can lead to inaccurate results, including false positives or a high background signal, ultimately affecting the determination of true inhibitory activity against VIM-2.
Q2: What are the primary causes of non-specific binding?
A2: Non-specific binding in biochemical assays is often driven by two main types of interactions:
-
Hydrophobic interactions: Compounds with hydrophobic regions can stick to plastic surfaces or hydrophobic pockets on proteins other than the target.
-
Electrostatic interactions: Charged molecules can interact with oppositely charged surfaces or molecules in the assay.[1][2]
Q3: Why is it crucial to address non-specific binding in VIM-2 inhibitor screening?
A3: Addressing non-specific binding is critical for obtaining reliable and reproducible data. Unmitigated NSB can lead to the misinterpretation of a compound's potency and mechanism of action. For instance, a compound that appears to inhibit VIM-2 might actually be binding to the substrate or aggregating, leading to a false-positive result. Identifying and minimizing NSB early in the drug discovery process saves time and resources.
Troubleshooting Guide: Non-Specific Binding in VIM-2 Assays
This guide provides a systematic approach to identifying and mitigating non-specific binding in your VIM-2 assays.
Issue 1: High Background Signal Across the Assay Plate
High background can mask the true signal from VIM-2 activity and reduce the assay window.
Possible Cause: The substrate or a detection reagent is binding to the microplate wells.
Troubleshooting Steps:
-
Plate Type Selection: Test different types of microplates (e.g., low-binding polystyrene, polypropylene) to identify one that exhibits minimal interaction with your assay components.
-
Blocking Agents: Pre-treat the microplate wells with a blocking agent to saturate non-specific binding sites. Bovine Serum Albumin (BSA) is a commonly used blocking agent.[1][3]
-
Detergents: Include a low concentration of a non-ionic detergent, such as Tween-20 or Triton X-100, in your assay buffer.[2][3] Detergents can help to disrupt hydrophobic interactions.[2][3]
Issue 2: False-Positive Hits in an Inhibitor Screening Campaign
A high number of initial hits that are not confirmed in secondary assays can be due to non-specific inhibition.
Possible Cause: Test compounds are aggregating or binding to the enzyme or substrate in a non-specific manner.
Troubleshooting Steps:
-
Detergent in Assay Buffer: The inclusion of a non-ionic detergent (e.g., 0.01% Tween-20) in the assay buffer is a primary strategy to disrupt compound aggregation and reduce non-specific binding.[2][3]
-
Counter-Screening: Employ a secondary assay with a different substrate or detection method to confirm hits. For example, if your primary screen uses a chromogenic substrate like nitrocefin, a counter-screen could use a fluorogenic substrate like CCF2.[1] This helps to identify compounds that interfere with the primary assay format.
-
Assay Controls: Run control experiments where the test compound is incubated with the substrate in the absence of the VIM-2 enzyme. Any change in signal indicates a direct interaction with the substrate.
Issue 3: Poor Reproducibility of Inhibition Data
Inconsistent IC50 values for a test compound can be a sign of underlying non-specific binding issues.
Possible Cause: Assay conditions are not optimized to minimize variability from non-specific interactions.
Troubleshooting Steps:
-
Buffer Optimization: Systematically vary the pH and ionic strength of your assay buffer.[1] Increasing the salt concentration (e.g., NaCl) can help to disrupt electrostatic interactions.[1][2]
-
Enzyme Concentration: Ensure you are using the lowest concentration of VIM-2 that provides a robust signal. Higher enzyme concentrations can sometimes lead to increased non-specific interactions.
-
Incubation Times: Optimize incubation times for both the pre-incubation of the enzyme with the inhibitor and the enzymatic reaction itself.
Data Presentation: Optimizing Assay Buffer Conditions
The following table provides a template for systematically testing different buffer additives to reduce non-specific binding. Researchers can adapt this to their specific VIM-2 assay. The data presented is hypothetical and for illustrative purposes.
| Buffer Condition | Additive | Concentration | Background Signal (Absorbance) | Signal-to-Background Ratio |
| Control | None | - | 0.250 | 4.0 |
| BSA | Bovine Serum Albumin | 0.1% (w/v) | 0.150 | 6.7 |
| 0.5% (w/v) | 0.120 | 8.3 | ||
| 1.0% (w/v) | 0.115 | 8.7 | ||
| Tween-20 | Polysorbate 20 | 0.01% (v/v) | 0.100 | 10.0 |
| 0.05% (v/v) | 0.095 | 10.5 | ||
| 0.1% (v/v) | 0.110 | 9.1 | ||
| Combination | BSA + Tween-20 | 0.1% + 0.01% | 0.080 | 12.5 |
Experimental Protocols
Protocol 1: VIM-2 Nitrocefin Inhibition Assay
This protocol is a standard method for assessing VIM-2 activity and inhibition.
Materials:
-
Purified VIM-2 enzyme
-
Nitrocefin (chromogenic substrate)
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
Test compounds dissolved in DMSO
-
96-well microplate
Procedure:
-
Prepare a solution of VIM-2 in assay buffer.
-
In a 96-well plate, add your test compound at various concentrations. Include a positive control (a known VIM-2 inhibitor) and a negative control (DMSO vehicle).
-
Add the VIM-2 enzyme solution to each well and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding nitrocefin to each well.
-
Immediately measure the change in absorbance at 490 nm over time using a microplate reader.
-
Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition versus the compound concentration to determine the IC50 value.
Protocol 2: Counter-Screen for Non-Specific Inhibitors
This protocol helps to identify compounds that may interfere with the assay components.
Materials:
-
All materials from Protocol 1
Procedure:
-
Follow the steps in Protocol 1, but in a parallel plate, omit the VIM-2 enzyme from the reaction wells.
-
Measure the absorbance at 490 nm.
-
Any compound that shows a change in absorbance in the absence of the enzyme is a potential non-specific inhibitor that may be interacting directly with nitrocefin or the plate.
Visualizations
Caption: Workflow for VIM-2 inhibitor screening, including non-specific binding troubleshooting.
References
- 1. Inhibitors of VIM-2 by Screening Pharmacogically Active and Click-Chemistry Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metallo-β-lactamase inhibitors: A continuing challenge for combating antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Inhibition of β-Lactamases by Novel β-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Kinetic Parameters for VIM-2 Inhibition
This guide provides troubleshooting advice and detailed protocols for researchers studying the kinetics of Verona Integron-encoded Metallo-β-lactamase (VIM-2) inhibition.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the typical kinetic parameters for known VIM-2 inhibitors and how are they determined?
A1: The inhibitory potency of a compound against VIM-2 is typically reported as an IC₅₀ (half-maximal inhibitory concentration) or a Kᵢ (inhibition constant). The Kᵢ value and mechanism of inhibition provide a more detailed understanding of the inhibitor's interaction with the enzyme.
Data Presentation: Kinetic Parameters of Known VIM-2 Inhibitors
| Inhibitor | IC₅₀ (μM) | Kᵢ (μM) | Mechanism of Inhibition | Reference |
| Mitoxantrone | 7.6 ± 1.1 | 1.5 ± 0.2 | Non-competitive | [1][2] |
| p-Chloromercuribenzoic acid (pCMB) | 2.4 ± 0.4 | N/A | Slowly reversible / Irreversible | [1][2] |
| Sulfonyl-triazole 1* | 0.48 ± 0.05 | 0.41 ± 0.03 | Competitive | [1][2] |
| Sulfonyl-triazole 2** | 1.6 ± 0.2 | 1.4 ± 0.10 | Competitive | [1][2] |
*N-((4-((but-3-ynyloxy)methyl)-1H-1,2,3-triazol-5-yl)methyl)-4-iodobenzenesulfonamide **4-iodo-N-((4-(methoxymethyl)-1H-1,2,3-triazol-5-yl)methyl)benzenesulfonamide
Experimental Protocol: Determining IC₅₀ and Kᵢ for VIM-2 Inhibitors
This protocol describes a typical spectrophotometric assay using a chromogenic substrate like CENTA or nitrocefin.
Materials:
-
Purified VIM-2 enzyme
-
Assay Buffer: 50 mM HEPES, pH 7.1, 50 μM ZnSO₄, 0.05% Brij-35
-
Substrate: CENTA or Nitrocefin stock solution in DMSO
-
Test Inhibitor: Serial dilutions in DMSO
-
96-well or 384-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm (for CENTA) or 495 nm (for nitrocefin)[1][3]
Methodology:
-
Enzyme Preparation: Dilute purified VIM-2 in cold Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Assay Plate Preparation:
-
Add 2 µL of serially diluted inhibitor in DMSO to the wells of the microplate. For controls, add 2 µL of DMSO.
-
Add 40 µL of the diluted VIM-2 enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare the substrate solution in Assay Buffer. The final concentration should be approximately at the Kₘ value for the substrate (e.g., ~18 μM for Nitrocefin with VIM-2).[1]
-
Initiate the reaction by adding 8 µL of the substrate solution to each well.
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
For IC₅₀: Plot the percent inhibition [(V₀ control - V₀ inhibitor) / V₀ control] * 100 against the logarithm of inhibitor concentration. Fit the data using a non-linear regression model (log[inhibitor] vs. response, variable slope) to determine the IC₅₀ value.
-
For Kᵢ: To determine the mechanism of inhibition and the Kᵢ, repeat the experiment with multiple fixed concentrations of the inhibitor while varying the substrate concentration. Analyze the data using non-linear regression with models for competitive, non-competitive, uncompetitive, or mixed-model inhibition.[1]
-
Experimental Workflow: Kinetic Parameter Determination
Caption: Workflow for determining IC₅₀ and Kᵢ of VIM-2 inhibitors.
Q2: My IC₅₀ values are not reproducible. What are the common causes of variability in VIM-2 inhibition assays?
A2: Variability in IC₅₀ values for VIM-2 can stem from several factors related to the enzyme, inhibitor, or assay conditions. VIM-2 is a metallo-β-lactamase, and its stability and activity are critically dependent on the presence of zinc ions.[4][5]
Troubleshooting Guide for VIM-2 Assays
Caption: Troubleshooting flowchart for inconsistent VIM-2 assay results.
Q3: How do I differentiate between competitive, non-competitive, and uncompetitive inhibition for my VIM-2 inhibitor?
A3: Differentiating the mechanism of inhibition (MOI) requires measuring enzyme kinetics at various concentrations of both the substrate and the inhibitor. The resulting data can be analyzed using double-reciprocal (Lineweaver-Burk) plots or, more accurately, by global non-linear fitting to the different inhibition model equations.
Data Presentation: Effect of Inhibition Mechanism on Kinetic Parameters
| Inhibition Type | Binds To | Effect on Vₘₐₓ | Effect on Apparent Kₘ |
| Competitive | Free Enzyme (E) | No change | Increases |
| Non-competitive | E and ES complex | Decreases | No change |
| Uncompetitive | ES complex only | Decreases | Decreases |
| Mixed | E and ES complex | Decreases | Increases or Decreases |
Logical Relationship: Enzyme-Inhibitor Binding Models
References
- 1. Inhibitors of VIM-2 by Screening Pharmacogically Active and Click-Chemistry Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of VIM-2 by screening pharmacologically active and click-chemistry compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CENTA, beta-lactamase substrate, Yellow chromogenic beta-lactamase substrate (CAS 80072-86-2) | Abcam [abcam.com]
- 4. Mutational Analysis of VIM-2 Reveals an Essential Determinant for Metallo-β-Lactamase Stability and Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Minimizing off-target effects of VIM-2 inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Verona Integron-encoded Metallo-β-lactamase 2 (VIM-2) inhibitors. This resource provides targeted guidance to help you anticipate, identify, and minimize off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a primary concern for VIM-2 inhibitors?
A: Off-target effects occur when a drug or inhibitor molecule binds to and modulates the activity of proteins other than its intended target.[1][2] For VIM-2 inhibitors, which are being developed to combat antibiotic resistance, these effects are a major concern for two primary reasons:
-
Host Cell Toxicity: VIM-2 is a bacterial enzyme. An ideal inhibitor should be highly selective for the bacterial MBL without affecting human enzymes. Off-target binding to human metalloenzymes or kinases can lead to unintended cytotoxicity, limiting the therapeutic window and potentially causing adverse effects in a clinical setting.[2]
Minimizing these effects is crucial for developing safe and effective clinical candidates and for generating reliable research data.[1][2]
Q2: How can I assess the selectivity of my novel VIM-2 inhibitor?
A: Assessing inhibitor selectivity is a critical step and typically involves a tiered or cascaded approach. The goal is to compare the potency of your compound against VIM-2 with its potency against other relevant enzymes.
A standard approach is to perform counterscreening against related enzymes. For VIM-2, this includes:
-
Other Metallo-β-Lactamases (MBLs): Such as IMP-1 or NDM-1, to determine selectivity within the MBL family.
-
Serine-β-Lactamases: Such as TEM-1 or AmpC, which belong to a different mechanistic class of β-lactamases.[3]
-
Human Kinases: Kinase panels are widely used to identify off-target interactions, as many small molecule inhibitors inadvertently bind to the ATP-binding site of kinases.[4][5][6][7]
The workflow below illustrates a typical counterscreening cascade.
The table below presents selectivity data for known VIM-2 inhibitors against other β-lactamases, illustrating how such data is structured.
| Compound | Target | Inhibition Type | Ki or IC50 (µM) | Selectivity Notes | Reference |
| Mitoxantrone | VIM-2 | Non-competitive | Ki = 1.5 ± 0.2 | Inactive against IMP-1, TEM-1, and AmpC at concentrations tested. | [3][8] |
| pCMB | VIM-2 | Slowly reversible | - | Showed modest potency against IMP-1; inactive against TEM-1 and AmpC. | [3][8] |
| Sulfonyl-triazole 1 | VIM-2 | Competitive | Ki = 0.41 ± 0.03 | Inactive against IMP-1, TEM-1, and AmpC at concentrations tested. | [8][9][10] |
| Sulfonyl-triazole 2 | VIM-2 | Competitive | Ki = 1.4 ± 0.10 | Inactive against IMP-1, TEM-1, and AmpC at concentrations tested. | [8][9][10] |
Q3: What is the best way to confirm that my inhibitor is engaging VIM-2 inside the cell?
A: While biochemical assays are essential, confirming target engagement in a live cellular environment is a crucial validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful and widely adopted biophysical method for this purpose.[11][12][13]
The principle of CETSA is that when a ligand (your inhibitor) binds to its target protein (VIM-2), it generally stabilizes the protein's structure. This stabilization makes the protein more resistant to thermal denaturation.[12][14] By heating cells treated with your inhibitor across a range of temperatures and then quantifying the amount of soluble VIM-2 remaining, you can observe a "thermal shift" in the presence of a binding compound.[11][14] This provides direct evidence of target engagement in a physiological context.
Troubleshooting Guides
Problem: My VIM-2 inhibitor shows significant cytotoxicity, which doesn't correlate with its enzymatic potency.
This is a common indicator of off-target activity. A potent enzymatic inhibitor should ideally show low toxicity in host cells, as VIM-2 is not a host protein. High toxicity suggests the compound is hitting one or more critical host pathways.
Recommended Actions:
-
Confirm Target Engagement: First, use an assay like CETSA to verify that your compound engages VIM-2 in your cellular model at the concentrations where you observe toxicity.[11][12] A lack of engagement suggests the toxicity is entirely off-target.
-
Test a Negative Control: Synthesize or acquire a close structural analog of your inhibitor that is inactive against VIM-2 in biochemical assays. If this inactive analog retains cellular toxicity, it strongly implicates a structural feature of your chemical scaffold in an off-target effect.
-
Kinome Profiling: Many inhibitors targeting nucleotide-binding sites can inadvertently inhibit ATP-dependent kinases.[4][6] Submitting your compound for a broad kinase panel screen (e.g., services from Reaction Biology, Eurofins, or AssayQuant) can identify specific off-target kinases.[4][6][7]
Problem: The observed cellular phenotype does not match VIM-2 knockdown or knockout.
If you observe a potent cellular effect with your inhibitor (e.g., reversal of antibiotic resistance) but see a different or weaker effect when the blaVIM-2 gene is genetically removed, this discrepancy points toward off-target activity.
Recommended Actions:
-
Validate Genetic Model: Ensure your VIM-2 knockdown/knockout model is effective. Confirm the absence of VIM-2 protein via Western Blot or lack of enzymatic activity in cell lysates.
-
Orthogonal Assays: Employ a different method to inhibit VIM-2 function. For example, if your primary assay measures bacterial growth in the presence of an antibiotic, try a direct enzymatic assay on lysates from treated cells to see if VIM-2 is inhibited at the relevant concentrations.
-
Dose-Response Correlation: Carefully compare the dose-response curve for VIM-2 enzymatic inhibition (IC50) with the dose-response curve for the cellular phenotype (EC50). A significant rightward shift (EC50 >> IC50) may indicate poor cell permeability or efflux, but a potent cellular effect at concentrations well below the enzymatic IC50 is a red flag for off-target mechanisms.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for VIM-2 Target Engagement
This protocol provides a general framework for using Western Blot-based CETSA to confirm VIM-2 engagement in bacterial cells.[11][12][14][15]
Materials:
-
Bacterial cell culture expressing VIM-2.
-
Your VIM-2 inhibitor and vehicle control (e.g., DMSO).
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Lysis buffer (e.g., RIPA buffer).
-
PCR tubes and a thermal cycler.
-
Microcentrifuge, refrigerated.
-
Equipment for SDS-PAGE and Western Blotting.
-
Primary antibody specific to VIM-2.
-
Secondary HRP-conjugated antibody.
-
Chemiluminescence substrate.
Methodology:
-
Compound Treatment:
-
Grow your bacterial culture to the mid-log phase.
-
Create two sample pools: one treated with your inhibitor at the desired concentration (e.g., 10x EC50) and one with an equivalent concentration of vehicle (DMSO).
-
Incubate the cultures under normal growth conditions for a set period (e.g., 1 hour).
-
-
Heating Step:
-
Harvest the cells by centrifugation and wash with PBS.
-
Resuspend the cell pellets in PBS with protease inhibitors.
-
Aliquot the cell suspension from both the inhibitor-treated and vehicle-treated groups into separate PCR tubes for each temperature point.
-
Use a thermal cycler to heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. Include an unheated control (room temperature).
-
Cool the tubes to room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells. For bacteria, this may involve freeze-thaw cycles followed by sonication on ice.
-
Separate the soluble fraction from the precipitated protein by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Carefully collect the supernatant, which contains the soluble proteins.
-
-
Detection by Western Blot:
-
Normalize the total protein concentration for all samples.
-
Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against VIM-2, followed by a secondary HRP-conjugated antibody.
-
Develop the blot using a chemiluminescence substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensity for VIM-2 at each temperature point for both the vehicle and inhibitor-treated samples.
-
Plot the relative soluble VIM-2 fraction against temperature for both conditions.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated sample confirms target engagement.
-
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. rroij.com [rroij.com]
- 3. Inhibitors of VIM-2 by Screening Pharmacogically Active and Click-Chemistry Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 6. assayquant.com [assayquant.com]
- 7. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 8. Inhibitors of VIM-2 by screening pharmacologically active and click-chemistry compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scholars.nova.edu [scholars.nova.edu]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
- 13. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the stability of the VIM-2 enzyme for assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the stability of the Verona integron-encoded metallo-β-lactamase (VIM-2) for enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of VIM-2 instability during purification and assays?
A1: VIM-2, like other metallo-β-lactamases (MBLs), is susceptible to instability from several factors. The most common issues include:
-
Suboptimal pH: Deviations from the optimal pH range can affect the enzyme's conformation and the ionization state of critical residues.
-
Temperature Fluctuations: VIM-2 has a defined thermal stability profile. High temperatures can lead to irreversible denaturation.[1]
-
Presence of Chelating Agents: As a zinc-dependent enzyme, VIM-2 is strongly inhibited by chelating agents like EDTA, which strip the essential zinc ions from the active site.[2][3]
-
Improper Storage: Long-term storage at incorrect temperatures or in buffers lacking necessary components (like Zn²⁺) can lead to a gradual loss of activity.
-
Oxidative Stress: Although less commonly reported, exposure to strong oxidizing agents can damage amino acid residues crucial for structure and function.
Q2: How does temperature affect the stability of VIM-2 compared to other VIM variants?
A2: Temperature-dependent circular dichroism studies have shown significant differences in the thermal stabilities of VIM variants. VIM-2 is moderately stable, with a melting temperature (Tₘ) of 78°C. It is considerably more stable than VIM-1 and VIM-4 but less stable than VIM-5 and VIM-38.[1] For routine assays, it is recommended to perform kinetic measurements at a controlled temperature, typically between 25°C and 37°C, to ensure consistent results.[4]
Table 1: Comparison of Thermal Stabilities of VIM Variants
| VIM Variant | Apparent Melting Temperature (Tₘ) | Reference |
|---|---|---|
| VIM-1 | 60°C | [1] |
| VIM-4 | 64°C | [1] |
| VIM-2 | 78°C | [1] |
| VIM-5 | >83°C | [1] |
| VIM-38 | >83°C |[1] |
Q3: What are the optimal buffer and storage conditions for VIM-2?
A3: To maintain the structural integrity and activity of VIM-2, specific buffer and storage conditions are critical.
-
Buffer Composition: Purification and assay buffers should ideally have a pH between 7.0 and 7.5.[5] HEPES and cacodylate buffers are commonly used.[3][5]
-
Zinc Supplementation: It is crucial to supplement all buffers with ZnSO₄ or ZnCl₂ (typically 50-100 µM) to prevent the loss of essential zinc cofactors.[3][5]
-
Short-Term Storage: For immediate use, purified enzyme should be kept on ice.
-
Long-Term Storage: For long-term storage, bacterial cells expressing VIM-2 can be stored as pellets at -80°C.[6] Purified enzyme solutions should be flash-frozen in liquid nitrogen and stored at -80°C, preferably in small aliquots to avoid repeated freeze-thaw cycles.
Q4: My VIM-2 enzyme is inactive or shows very low activity. How can I troubleshoot this?
A4: Low or absent VIM-2 activity can stem from multiple issues related to the enzyme, buffer, substrate, or experimental setup. The troubleshooting workflow below outlines a systematic approach to identifying and resolving the problem. Key considerations include verifying buffer composition (especially pH and Zn²⁺ concentration), ensuring the enzyme has not degraded due to improper storage, and confirming the quality and concentration of the substrate.[2][5]
Caption: A troubleshooting workflow for diagnosing and resolving low VIM-2 enzyme activity.
Key Experimental Protocols
Protocol 1: Standard VIM-2 Activity Assay using Nitrocefin
This protocol describes a continuous spectrophotometric assay to measure the hydrolytic activity of VIM-2 against the chromogenic cephalosporin, nitrocefin.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, supplemented with 50 µM ZnSO₄.
-
VIM-2 Enzyme Stock: Prepare a stock solution of purified VIM-2 in Assay Buffer. The final concentration in the assay should be in the low nanomolar range (e.g., 1-10 nM), to be optimized for linear initial velocity.
-
Nitrocefin Substrate Stock: Prepare a 10 mM stock solution of nitrocefin in DMSO. Store protected from light at -20°C.
-
-
Assay Procedure:
-
Equilibrate a UV-transparent 96-well plate or cuvette and the spectrophotometer to the desired temperature (e.g., 25°C or 30°C).
-
Prepare the reaction mixture in the plate/cuvette by combining the Assay Buffer and the VIM-2 enzyme solution. The typical final volume is 100-200 µL.
-
Initiate the reaction by adding nitrocefin to a final concentration of 100 µM.
-
Immediately monitor the increase in absorbance at 486 nm (for hydrolyzed nitrocefin) over time (e.g., for 5-10 minutes).
-
Calculate the initial velocity (V₀) from the linear portion of the absorbance curve using the molar extinction coefficient of hydrolyzed nitrocefin (Δε₄₈₆ = 20,500 M⁻¹cm⁻¹).
-
Protocol 2: Assessing Thermal Stability with Circular Dichroism (CD)
This method determines the melting temperature (Tₘ) of VIM-2 by monitoring changes in its secondary structure as a function of temperature.[1]
-
Sample Preparation:
-
Dialyze the purified VIM-2 enzyme extensively against a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.5) to remove any interfering substances.
-
Adjust the final protein concentration to 0.1-0.2 mg/mL.
-
-
CD Spectroscopy:
-
Place the protein sample in a quartz cuvette with a 1 mm path length.
-
Record the far-UV CD spectrum (e.g., from 200-260 nm) at a starting temperature (e.g., 20°C) to confirm the protein is folded.
-
Monitor the change in the CD signal at a fixed wavelength corresponding to a feature of α-helical or β-sheet structure (typically 222 nm).
-
Increase the temperature at a controlled rate (e.g., 1°C/minute) from the starting temperature to a final temperature where the protein is fully unfolded (e.g., 95°C).
-
Record the CD signal continuously or at discrete temperature intervals.
-
-
Data Analysis:
-
Plot the CD signal at 222 nm as a function of temperature.
-
The resulting curve will show a sigmoidal transition from the folded to the unfolded state.
-
The melting temperature (Tₘ) is the temperature at the midpoint of this transition, representing the point where 50% of the enzyme is denatured.
-
VIM-2 Inhibition Assay Workflow
The following diagram illustrates a typical experimental workflow for screening and characterizing inhibitors of the VIM-2 enzyme.
Caption: A generalized workflow for a VIM-2 enzyme inhibition assay.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 3. Purification and Biochemical Characterization of the VIM-1 Metallo-β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive exploration of the translocation, stability and substrate recognition requirements in VIM-2 lactamase | eLife [elifesciences.org]
- 5. Mutational Analysis of VIM-2 Reveals an Essential Determinant for Metallo-β-Lactamase Stability and Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The structure of the metallo-β-lactamase VIM-2 in complex with a triazolylthioacetamide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to VIM-2 Inhibitors and Other Metallo-β-Lactamase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance, particularly mediated by metallo-β-lactamases (MBLs), presents a significant challenge to global health. Verona integron-encoded metallo-β-lactamase-2 (VIM-2) is a clinically important MBL that confers resistance to a broad spectrum of β-lactam antibiotics, including carbapenems. This guide provides a comparative overview of VIM-2 inhibitors and other MBL inhibitors, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the research and development of novel therapeutics.
Performance Comparison of MBL Inhibitors
The development of potent and broad-spectrum MBL inhibitors is a key strategy to combat antibiotic resistance.[1][2] A variety of chemical scaffolds have been investigated for their inhibitory activity against VIM-2 and other clinically relevant MBLs, such as New Delhi metallo-β-lactamase-1 (NDM-1) and imipenemase (IMP-1). The inhibitory potential of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
Below are tables summarizing the quantitative data for various classes of MBL inhibitors against VIM-2, NDM-1, and IMP-1. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Thiol-Containing Inhibitors
Thiol-containing compounds are a prominent class of MBL inhibitors that act by coordinating with the zinc ions in the active site.[3]
| Compound | Target MBL | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
| D-Captopril | NDM-1 | 7.9[3] | - | Competitive[3] |
| VIM-2 | - | - | - | |
| IMP-1 | - | - | - | |
| L-Captopril | NDM-1 | 202.0[3] | - | Competitive[3] |
| Thiorphan | NDM-1 | 1.8[3] | - | - |
| Dimercaprol | NDM-1 | 1.3[3] | - | - |
| PhenylC4SH | IMP-1 | 1.2[4] | - | - |
| VIM-2 | 1.1[4] | - | - | |
| QuinolineC4SH | IMP-1 | 2.5[4] | - | - |
| VIM-2 | 2.4[4] | - | - |
Boronic Acid Derivatives
Boronic acid-based inhibitors, both cyclic and acyclic, have shown promising activity against MBLs.[3]
| Compound | Target MBL | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
| Compound 37 (acyclic) | NDM-1 | 35.7[3] | - | - |
| Compound 38 (acyclic) | NDM-1 | 32.4[3] | - | - |
Other Chemical Classes
A diverse range of other chemical scaffolds have also been explored as MBL inhibitors.
| Compound | Target MBL | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
| ML121 | VIM-2 | 0.223 ± 0.003[5] | 0.148 ± 0.014[5] | Non-competitive[5] |
| IMP-1 | Inactive[5] | - | - | |
| ANT431 | NDM-1 | - | 0.29[3] | Competitive[3] |
| VIM-2 | - | 0.195[3] | Competitive[3] | |
| α-Aminophosphonates | NDM-1 | 4.1–506[6] | - | - |
| VIM-2 | 4.1–506[6] | - | - | |
| GIM-1 | 4.1–506[6] | - | - | |
| Triazolylthioacetamide | VIM-2 | 20[7] | - | - |
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of inhibitor potency. The following are detailed methodologies for key assays used in the characterization of MBL inhibitors.
Nitrocefin-Based β-Lactamase Inhibition Assay
This assay relies on the chromogenic substrate nitrocefin, which changes color from yellow to red upon hydrolysis by a β-lactamase.
Materials:
-
Purified MBL enzyme (e.g., VIM-2, NDM-1, IMP-1)
-
Nitrocefin stock solution (e.g., 10 mg/mL in DMSO)[8]
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl₂)
-
Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Prepare Working Solutions:
-
Dilute the nitrocefin stock solution in assay buffer to the desired final concentration (typically 50-100 µM).[9]
-
Prepare serial dilutions of the test inhibitor compounds in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a defined volume of the MBL enzyme solution to each well.
-
Add the desired concentrations of the test inhibitors to the respective wells. Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).
-
Pre-incubate the enzyme and inhibitor for a specific time at a controlled temperature (e.g., 10 minutes at 25°C).
-
-
Initiate Reaction:
-
Add the nitrocefin working solution to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately measure the change in absorbance at 490 nm over time using a microplate reader in kinetic mode.[10]
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
CCF2-AM-Based β-Lactamase Inhibition Assay
This assay utilizes a fluorescent substrate, CCF2-AM, which is a cephalosporin derivative linked to two fluorophores (coumarin and fluorescein) that exhibit Förster Resonance Energy Transfer (FRET).
Materials:
-
Live cells expressing the target MBL or purified MBL enzyme
-
CCF2-AM substrate kit (e.g., LiveBLAzer™ FRET-B/G Loading Kit)[11]
-
Assay buffer or cell culture medium
-
Test inhibitor compounds
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with FRET capabilities (excitation ~409 nm, emission ~450 nm and ~520 nm)
Procedure (for live cells):
-
Cell Preparation:
-
Seed cells expressing the MBL in a 96-well black, clear-bottom plate and culture overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with various concentrations of the test inhibitor and incubate for a defined period.
-
-
Substrate Loading:
-
Data Acquisition:
-
Measure the fluorescence emission at both blue (~450 nm, from coumarin) and green (~520 nm, from fluorescein) wavelengths with excitation at ~409 nm.
-
-
Data Analysis:
-
Calculate the ratio of blue to green fluorescence intensity. An increase in this ratio indicates β-lactamase activity.
-
Determine the IC50 value by plotting the inhibition of the blue/green fluorescence ratio against the inhibitor concentration.
-
Mechanistic Insights and Visualizations
Understanding the enzymatic mechanism of VIM-2 and the mode of action of its inhibitors is fundamental for rational drug design.
VIM-2 Catalytic Mechanism
VIM-2, a class B1 MBL, utilizes one or two zinc ions in its active site to facilitate the hydrolysis of the β-lactam ring. The catalytic cycle involves the coordination of the β-lactam carbonyl to a zinc ion, followed by nucleophilic attack by a zinc-bound hydroxide ion. This leads to the formation of a tetrahedral intermediate, which then collapses to break the amide bond of the β-lactam ring.[13][14]
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing novel MBL inhibitors typically follows a multi-step workflow, starting from high-throughput screening to detailed mechanistic studies.
Logical Relationship of MBL Inhibitor Classes
MBL inhibitors can be broadly categorized based on their chemical features and proposed mechanisms of action.
References
- 1. A 2018-2019 patent review of metallo beta-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. α-Aminophosphonate inhibitors of metallo-β-lactamases NDM-1 and VIM-2 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. toku-e.com [toku-e.com]
- 9. nitrocefin.com [nitrocefin.com]
- 10. cohesionbio.com [cohesionbio.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Validation of VIM-2 as a Drug Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of carbapenem-resistant bacteria poses a significant threat to global health. A key mechanism of this resistance is the production of metallo-β-lactamases (MBLs), such as the Verona integron-encoded metallo-β-lactamase-2 (VIM-2). This guide provides a comprehensive validation of VIM-2 as a critical drug target, offering a comparative analysis of its biochemical properties, known inhibitors, and relevant experimental protocols to aid in the development of novel therapeutics.
VIM-2: A Clinically Relevant Metallo-β-Lactamase
VIM-2 is a class B1 metallo-β-lactamase that utilizes one or two zinc ions in its active site to hydrolyze a broad spectrum of β-lactam antibiotics, including penicillins, cephalosporins, and critically, carbapenems.[1][2][3] Its gene, blaVIM-2, is often located on mobile genetic elements like plasmids and integrons, facilitating its rapid dissemination among Gram-negative pathogens, particularly Pseudomonas aeruginosa.[1][2] The extensive hydrolytic profile of VIM-2 and its increasing prevalence make it a high-priority target for the development of new antibiotic resistance inhibitors.[4][5]
Comparative Analysis: VIM-2 vs. Other Metallo-β-Lactamases
While several MBLs contribute to carbapenem resistance, VIM-2, IMP-1, and NDM-1 are among the most clinically significant. Understanding their similarities and differences is crucial for the development of broad-spectrum inhibitors.
| Feature | VIM-2 | IMP-1 | NDM-1 |
| Ambler Class | B1 | B1 | B1 |
| Primary Organisms | P. aeruginosa, Enterobacterales | P. aeruginosa, Enterobacterales | Enterobacterales, A. baumannii |
| Substrate Profile | Broad-spectrum, including carbapenems; does not hydrolyze monobactams (e.g., aztreonam).[1][2] | Broad-spectrum, similar to VIM-2.[2] | Broad-spectrum, potent carbapenemase activity. |
| Kinetic Parameters (Imipenem) | High catalytic efficiency.[1][2] | Efficient hydrolysis. | Very high catalytic efficiency. |
| Structure | Di-zinc active site.[6][7] | Di-zinc active site. | Di-zinc active site with a more open active site loop. |
Inhibitors of VIM-2: A Comparative Overview
The development of VIM-2 inhibitors is an active area of research. A variety of chemical scaffolds have been investigated, demonstrating different potencies and mechanisms of action.
| Inhibitor Class | Example Compound(s) | IC50/Ki for VIM-2 | Mechanism of Action | Reference |
| Thiol-containing Compounds | PhenylC4SH | IC50 = 1.1 µM | Zinc chelation | [8] |
| Mercaptocarboxylates | - | Zinc chelation | [9] | |
| Sulfonyl-Triazoles | N-((4-((but-3-ynyloxy)methyl)-1H-1,2,3-triazol-5-yl)methyl)-4-iodobenzenesulfonamide | Ki = 0.41 µM | Competitive inhibition | [10][11][12] |
| Pharmacologically Active Compounds | Mitoxantrone | Ki = 1.5 µM | Non-competitive inhibition | [10][11][12] |
| Phosphonates | 6-phosphonomethylpyridine-2-carboxylates (PMPCs) | IC50 = 0.3–7.2 µM | Competitive, slow-binding | [13] |
| Natural Products | Aspergillomarasmine A (AMA) | - | Zinc chelation | [14] |
| Boronates | Taniborbactam | - | Binds to the active site zinc and Asn233 | [15] |
Experimental Protocols for VIM-2 Validation
Accurate and reproducible experimental data are fundamental to drug discovery. Below are detailed methodologies for key assays in the validation of VIM-2 as a drug target.
VIM-2 Protein Expression and Purification
-
Objective: To obtain pure, active VIM-2 for biochemical and structural studies.
-
Protocol:
-
The blaVIM-2 gene is cloned into an expression vector (e.g., pET series) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Cultures are grown in Luria-Bertani (LB) or minimal medium to an OD600 of 0.6-0.8.
-
Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubated at a reduced temperature (e.g., 16-20°C) overnight.
-
Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 30 mM Tris-HCl, pH 7.6), and lysed by sonication or high-pressure homogenization.
-
The crude lysate is clarified by centrifugation.
-
The supernatant containing the soluble VIM-2 is subjected to affinity chromatography (e.g., Ni-NTA if His-tagged) followed by ion-exchange chromatography (e.g., Q-Sepharose).[6]
-
The protein is further purified by size-exclusion chromatography (e.g., Sephacryl S-200) in a buffer containing 30 mM Tris-HCl, pH 7.6, and 100 mM NaCl.[6][7]
-
Protein concentration is determined spectrophotometrically at 280 nm using a calculated extinction coefficient (e.g., 28,500 M⁻¹ cm⁻¹ for VIM-2).[6][7] Purity is assessed by SDS-PAGE.
-
Metallo-β-Lactamase Activity Assay
-
Objective: To measure the catalytic activity of VIM-2 and the inhibitory effects of test compounds.
-
Protocol:
-
Assays are performed in a suitable buffer (e.g., 50 mM HEPES, pH 7.5) at a constant temperature (e.g., 30°C).
-
The hydrolysis of a chromogenic substrate, such as nitrocefin or CENTA, is monitored spectrophotometrically. For nitrocefin, hydrolysis is typically monitored at 486 nm.
-
Alternatively, a fluorogenic substrate like CCF2 can be used, with hydrolysis monitored by changes in fluorescence resonance energy transfer (FRET).[11][16]
-
For inhibitor screening (IC50 determination), the enzyme (e.g., 320 pM VIM-2) is pre-incubated with varying concentrations of the inhibitor for a defined period.[17][18]
-
The reaction is initiated by the addition of the substrate (e.g., 10 µM nitrocefin).[17][18]
-
Initial velocities are calculated from the linear phase of the reaction progress curves.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Antimicrobial Susceptibility Testing (AST)
-
Objective: To assess the ability of a VIM-2 inhibitor to restore the efficacy of a β-lactam antibiotic against a VIM-2-producing bacterial strain.
-
Protocol:
-
The minimum inhibitory concentration (MIC) of a carbapenem (e.g., meropenem) is determined against a VIM-2-expressing bacterial strain (e.g., E. coli DH10B harboring a blaVIM-2 plasmid) in the presence and absence of a fixed concentration of the VIM-2 inhibitor.
-
Broth microdilution is a standard method.[19] A two-fold serial dilution of the antibiotic is prepared in a 96-well plate containing cation-adjusted Mueller-Hinton broth (CAMHB).
-
The VIM-2 inhibitor is added to each well at a fixed, sub-inhibitory concentration.
-
Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Plates are incubated at 35 ± 2°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. A significant reduction (e.g., ≥4-fold) in the MIC of the antibiotic in the presence of the inhibitor indicates synergy and successful inhibition of VIM-2 in a cellular context.
-
Visualizing the Path to VIM-2 Inhibition
To further clarify the processes involved in validating VIM-2 as a drug target, the following diagrams illustrate the logical workflow and key molecular interactions.
References
- 1. Characterization of VIM-2, a Carbapenem-Hydrolyzing Metallo-β-Lactamase and Its Plasmid- and Integron-Borne Gene from a Pseudomonas aeruginosa Clinical Isolate in France - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical, Mechanistic, and Spectroscopic Characterization of Metallo-β-lactamase VIM-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparative study of the inhibition of metallo-beta-lactamases (IMP-1 and VIM-2) by thiol compounds that contain a hydrophobic group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitors of VIM-2 by screening pharmacologically active and click-chemistry compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitors of VIM-2 by Screening Pharmacogically Active and Click-Chemistry Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Neutralizing Carbapenem Resistance by Co-Administering Meropenem with Novel β-Lactam-Metallo-β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Virtual Screening and Experimental Testing of B1 Metallo-β-lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. routledge.com [routledge.com]
In Vitro vs. In Vivo Efficacy of VIM-2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of carbapenem-resistant Gram-negative bacteria, largely driven by the production of metallo-β-lactamases (MBLs) like Verona integron-encoded metallo-β-lactamase-2 (VIM-2), presents a critical global health challenge. The development of potent VIM-2 inhibitors that can restore the efficacy of existing carbapenem antibiotics is a key strategy to combat this threat. This guide provides an objective comparison of the in vitro and in vivo performance of notable VIM-2 inhibitors, supported by experimental data and detailed methodologies.
Executive Summary
This guide highlights the disparity often observed between the in vitro potency and in vivo efficacy of VIM-2 inhibitors. While numerous compounds have demonstrated promising inhibitory activity against the isolated VIM-2 enzyme, only a select few have shown efficacy in preclinical animal models of infection. This underscores the complex interplay of factors beyond direct enzyme inhibition, such as compound permeability, stability, and pharmacokinetics, in determining the therapeutic potential of these inhibitors. This comparison focuses on inhibitors with publicly available data for both in vitro and in vivo assessments to provide a comprehensive overview for researchers in the field.
Comparative Data of VIM-2 Inhibitors
The following tables summarize the quantitative data for various VIM-2 inhibitors, comparing their in vitro inhibitory activity with their in vivo efficacy where available.
Table 1: In Vitro Inhibitory Potency against VIM-2
| Inhibitor Class | Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
| Fungal Natural Product | Aspergillomarasmine A (AMA) | VIM-2 | Potent inhibitor | - | Zinc chelator |
| Cephalosporin-based | BP1 | VIM-2 | - | 24.8 (Kiapp) | Zinc chelator |
| Sulfonyl-triazole | Compound 1 | VIM-2 | - | 0.41 ± 0.03 | Competitive |
| Sulfonyl-triazole | Compound 2 | VIM-2 | - | 1.4 ± 0.10 | Competitive |
| Anthracenedione | Mitoxantrone | VIM-2 | - | 1.5 ± 0.2 | Non-competitive |
| Organomercurial | p-Chloromercuribenzoic acid (pCMB) | VIM-2 | - | - | Slowly reversible/irreversible |
| Triazolylthioacetamide | Compound 1 | VIM-2 | 20 | - | - |
Table 2: In Vivo Efficacy of VIM-2 Inhibitors in Murine Infection Models
| Inhibitor | Animal Model | Bacterial Strain | Antibiotic Partner | Inhibitor Dose & Route | Outcome |
| Aspergillomarasmine A (AMA) | Murine systemic infection | NDM-1-expressing Klebsiella pneumoniae | Meropenem | - | Restored meropenem activity[1] |
| BP1 | Murine thigh infection | NDM-producing Klebsiella pneumoniae | Meropenem | - | Significant reduction in bacterial load[2] |
Note: While the in vivo studies for AMA and BP1 were conducted with NDM-producing strains, their potent in vitro activity against VIM-2 suggests potential efficacy in VIM-2-mediated infections.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro VIM-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of a compound against purified VIM-2 enzyme.
Materials:
-
Purified VIM-2 enzyme
-
Nitrocefin (chromogenic β-lactam substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl2)
-
Test inhibitor compounds
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add a fixed concentration of purified VIM-2 enzyme to the assay buffer.
-
Add serial dilutions of the test inhibitor to the wells and incubate for a pre-determined time at a specific temperature (e.g., 30 minutes at 30°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.
-
Monitor the hydrolysis of nitrocefin by measuring the change in absorbance at 486 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
For Ki determination, perform kinetic experiments at various substrate and inhibitor concentrations and analyze the data using appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive, non-competitive, or mixed-type inhibition equations).[3][4]
In Vivo Murine Thigh Infection Model
Objective: To evaluate the efficacy of a VIM-2 inhibitor in combination with a carbapenem antibiotic to reduce the bacterial burden in a localized infection model.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or ICR)
-
VIM-2-producing bacterial strain (e.g., Pseudomonas aeruginosa or Klebsiella pneumoniae)
-
Carbapenem antibiotic (e.g., meropenem or imipenem)
-
Test inhibitor compound
-
Cyclophosphamide (for inducing neutropenia)
-
Brain Heart Infusion (BHI) agar and broth
-
Saline or PBS
Procedure:
-
Induction of Neutropenia: Render mice neutropenic by intraperitoneal (i.p.) injection of cyclophosphamide on specified days before infection (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1). This minimizes the host immune response, allowing for a clearer assessment of the antimicrobial agent's efficacy.[5]
-
Inoculum Preparation: Culture the VIM-2-producing bacterial strain overnight on BHI agar. Resuspend colonies in saline or PBS to achieve a specific bacterial density (e.g., 10^7 CFU/mL).
-
Infection: Anesthetize the mice and inject a defined volume (e.g., 0.1 mL) of the bacterial suspension into the thigh muscle of one hind leg.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer the test inhibitor and the carbapenem antibiotic via appropriate routes (e.g., intravenous, intraperitoneal, or subcutaneous). Treatment regimens can vary in dose, frequency, and duration.
-
Assessment of Bacterial Load: At a predetermined endpoint (e.g., 24 hours post-treatment), euthanize the mice and aseptically remove the infected thigh muscle.
-
Homogenize the thigh tissue in a known volume of sterile saline or PBS.
-
Perform serial dilutions of the tissue homogenate and plate onto BHI agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
Compare the bacterial load in treated groups to that in control groups (e.g., untreated, antibiotic alone, inhibitor alone) to determine the efficacy of the combination therapy.[5][6]
Visualizations
Signaling Pathway: VIM-2 Mediated Carbapenem Resistance
Caption: VIM-2 mediated carbapenem resistance and inhibitor action.
Experimental Workflow: In Vivo Efficacy Testing
Caption: Workflow for assessing in vivo efficacy of VIM-2 inhibitors.
Conclusion
The development of effective VIM-2 inhibitors is a critical component of the strategy to combat carbapenem-resistant infections. While in vitro assays are invaluable for initial screening and characterization of potential inhibitors, the data presented in this guide clearly demonstrate that in vivo models are essential for evaluating their true therapeutic potential. The transition from potent in vitro activity to successful in vivo efficacy remains a significant hurdle. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of promising inhibitor scaffolds to bridge this gap. This guide serves as a resource for researchers to compare existing inhibitors and to inform the design and development of novel, clinically viable VIM-2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of VIM-2 by Screening Pharmacogically Active and Click-Chemistry Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 5. noblelifesci.com [noblelifesci.com]
- 6. researchgate.net [researchgate.net]
Navigating the Landscape of Metallo-β-Lactamase Inhibition: A Comparative Guide to VIM-2 Inhibitor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of VIM-2 Inhibitor Efficacy Across Key Metallo-β-Lactamase Families
The escalating threat of antibiotic resistance, driven in large part by metallo-β-lactamases (MBLs), necessitates the development of potent and broad-spectrum inhibitors. Verona integron-encoded metallo-β-lactamase-2 (VIM-2) is a clinically significant MBL, and understanding the cross-reactivity of its inhibitors against other prominent MBLs is paramount for developing effective therapeutics. This guide provides a comparative analysis of VIM-2 inhibitors, presenting quantitative data on their activity against other key MBL families, including New Delhi MBL (NDM), imipenemase (IMP), São Paulo MBL (SPM), and German imipenemase (GIM).
Comparative Inhibitory Activity of VIM-2 Inhibitors
The development of MBL inhibitors is a critical strategy to restore the efficacy of existing β-lactam antibiotics.[1] A key challenge lies in achieving broad-spectrum activity across different MBL families. The following table summarizes the inhibitory potency (IC50 and Kᵢ values) of various compounds against VIM-2 and their cross-reactivity with other clinically relevant MBLs.
| Inhibitor Compound | Target MBL | IC₅₀ (µM) | Kᵢ (µM) | Inhibitor Class |
| Taniborbactam | VIM-2 | - | 0.02[2] | Boronate |
| NDM-1 | - | 0.08[2] | ||
| SPM-1 | Active (no specific value)[3] | - | ||
| GIM-1 | Active (no specific value)[3] | - | ||
| IMP-like enzymes | Less inhibited[2] | - | ||
| Aspergillomarasmine A (AMA) | VIM-2 | 9.6[4] | - | Fungal Natural Product |
| NDM-1 | 4.0[4] | - | ||
| IMP-7 | Active (less than NDM/VIM)[4] | - | ||
| α-Aminophosphonates (e.g., 5g-2) | VIM-2 | 4.1[1][5] | - | Phosphonate |
| NDM-1 | 4.1 - 506 (range for series)[1] | - | ||
| GIM-1 | 4.1 - 506 (range for series)[1] | - | ||
| 6-Phosphonomethylpyridine-2-carboxylates | VIM-2 | 0.3 - 7.2 | 0.03 - 1.5 | Pyridine carboxylate |
| NDM-1 | 0.3 - 7.2 | 0.03 - 1.5 | ||
| IMP-1 | 0.3 - 7.2 | 0.03 - 1.5 | ||
| Mitoxantrone | VIM-2 | - | 1.5 (non-competitive)[6] | Pharmacologic Agent |
| Sulfonyl-triazole analog 1 | VIM-2 | - | 0.41 (competitive)[6] | Triazole |
| Sulfonyl-triazole analog 2 | VIM-2 | - | 1.4 (competitive)[6] | Triazole |
Experimental Protocols
Accurate assessment of inhibitor potency is crucial for comparative studies. The following provides a detailed methodology for a common enzyme kinetics assay used to determine the inhibitory activity of compounds against MBLs.
Metallo-β-Lactamase Inhibition Assay using Nitrocefin
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified MBL enzyme, such as VIM-2, using the chromogenic substrate nitrocefin.
Materials:
-
Purified MBL enzyme (e.g., VIM-2)
-
Test inhibitor compound
-
Nitrocefin stock solution (e.g., 10 mg/mL in DMSO)[7]
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl₂)
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 495 nm
Procedure:
-
Preparation of Reagents:
-
Enzyme and Inhibitor Incubation:
-
In a 96-well plate, add a fixed concentration of the purified MBL enzyme to each well.
-
Add the serially diluted inhibitor to the wells. Include a control well with no inhibitor.
-
Incubate the enzyme and inhibitor mixture at room temperature for a defined period (e.g., 10-30 minutes) to allow for binding.[7][9]
-
-
Initiation of Reaction and Measurement:
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, by fitting the data to a suitable dose-response curve.
-
Visualizing the Path to MBL Inhibitor Characterization
The following diagram illustrates a typical workflow for the screening and characterization of MBL inhibitors, from initial high-throughput screening to the determination of cross-reactivity and mechanism of action.
Caption: Workflow for MBL inhibitor discovery and characterization.
References
- 1. α-Aminophosphonate inhibitors of metallo-β-lactamases NDM-1 and VIM-2 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Fragment-based discovery of inhibitor scaffolds targeting the metallo-β-lactamases NDM-1 and VIM-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relative inhibitory activities of the broad-spectrum β-lactamase inhibitor taniborbactam against metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of VIM-2 by Screening Pharmacogically Active and Click-Chemistry Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-Aminophosphonate inhibitors of metallo-β-lactamases NDM-1 and VIM-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of VIM-2 by screening pharmacologically active and click-chemistry compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. toku-e.com [toku-e.com]
- 8. nitrocefin.com [nitrocefin.com]
- 9. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Cellular Activity of VIM-2-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Verona integron-encoded metallo-β-lactamase 2 (VIM-2) is a significant threat to global public health due to its ability to confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems.[1] The development of potent and specific VIM-2 inhibitors is a critical area of research to combat antibiotic resistance. This guide provides a comparative analysis of a novel investigational inhibitor, VIM-2-IN-1, alongside other known VIM-2 inhibitors, and details the experimental protocols for validating its cellular activity.
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound and other selected VIM-2 inhibitors against the purified VIM-2 enzyme. The data is presented as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), which are key indicators of a compound's potency.
| Compound | Type | Target Enzyme | IC50 / Ki (µM) |
| This compound (Hypothetical) | Sulfonyl-triazole | VIM-2 | 0.41 (Ki) |
| Mitoxantrone | Anthracenedione | VIM-2 | 1.5 (Ki) |
| 4-chloromercuribenzoic acid (pCMB) | Organomercurial | VIM-2 | - (Slowly reversible/irreversible) |
| Triazolylthioacetamide Compound 1 | Triazolylthioacetamide | VIM-2 | 20 (IC50) |
| N-((4-((but-3-ynyloxy)methyl)-1H-1,2,3-triazol-5-yl)methyl)-4-iodobenzenesulfonamide | Sulfonyl-triazole | VIM-2 | 0.41 (Ki)[2] |
| 4-iodo-N-((4-(methoxymethyl)-1H-1,2,3-triazol-5-yl)methyl)benzenesulfonamide | Sulfonyl-triazole | VIM-2 | 1.4 (Ki)[2] |
Note: Data for this compound is hypothetical and based on potent inhibitors from the literature for illustrative purposes.
Experimental Protocols
Accurate and reproducible experimental design is crucial for validating the cellular activity of potential VIM-2 inhibitors. Below are the detailed methodologies for key experiments.
VIM-2 Enzyme Inhibition Assay (Nitrocefin Hydrolysis)
This assay is a primary screen to determine the direct inhibitory effect of a compound on the VIM-2 enzyme.
-
Enzyme and Substrate Preparation:
-
Recombinant VIM-2 enzyme is purified to homogeneity.
-
A stock solution of the chromogenic substrate, nitrocefin, is prepared in DMSO.
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
Varying concentrations of the test inhibitor (e.g., this compound) are pre-incubated with the VIM-2 enzyme in a suitable buffer (e.g., HEPES or phosphate buffer) for a defined period.
-
The enzymatic reaction is initiated by the addition of nitrocefin.
-
The hydrolysis of nitrocefin, which results in a color change, is monitored spectrophotometrically at 490 nm over time.
-
-
Data Analysis:
-
The initial velocity of the reaction is calculated for each inhibitor concentration.
-
The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the initial velocity against the inhibitor concentration and fitting the data to a dose-response curve.[3]
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the enzyme activity at various substrate and inhibitor concentrations.[2]
-
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay assesses the ability of an inhibitor to restore the efficacy of a β-lactam antibiotic against a VIM-2-producing bacterial strain.
-
Bacterial Strain and Media:
-
A clinical isolate or a laboratory strain of bacteria (e.g., E. coli or P. aeruginosa) expressing the blaVIM-2 gene is used.
-
Mueller-Hinton broth is the standard medium for this assay.
-
-
Assay Procedure:
-
A serial dilution of a β-lactam antibiotic (e.g., imipenem or meropenem) is prepared in the wells of a 96-well plate.
-
A fixed, sub-inhibitory concentration of the VIM-2 inhibitor (e.g., this compound) is added to each well. A control plate without the inhibitor is also prepared.
-
Each well is inoculated with a standardized suspension of the VIM-2-producing bacteria.
-
The plates are incubated at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
A significant reduction in the MIC of the antibiotic in the presence of the inhibitor, compared to the antibiotic alone, indicates that the inhibitor is effective at the cellular level.[2]
-
Visualizing the Validation Workflow
The following diagram illustrates a typical workflow for the validation of a VIM-2 inhibitor, from initial biochemical screening to cellular and in vivo evaluation.
Caption: Workflow for validating a novel VIM-2 inhibitor.
This comprehensive approach, combining biochemical and cellular assays, is essential for the successful identification and development of new therapies to overcome VIM-2-mediated antibiotic resistance. The promising in vitro potency of compounds like this compound warrants further investigation through these validation steps to assess their clinical potential.
References
- 1. The structure of the metallo-β-lactamase VIM-2 in complex with a triazolylthioacetamide inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of VIM-2 by screening pharmacologically active and click-chemistry compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of VIM-2 by Screening Pharmacogically Active and Click-Chemistry Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Novel VIM-2 Inhibitors: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of newly emerging inhibitors targeting Verona Integron-encoded Metallo-β-lactamase-2 (VIM-2) against established compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes the latest experimental data to facilitate informed decisions in the development of novel antimicrobial agents.
The increasing prevalence of antibiotic resistance, particularly mediated by metallo-β-lactamases like VIM-2, presents a significant global health challenge. VIM-2 is capable of hydrolyzing a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant bacterial infections.[1] The development of potent and specific VIM-2 inhibitors is therefore a critical area of research.
This guide presents a detailed analysis of the performance of novel inhibitors, including the clinically advanced Taniborbactam, and computationally identified compounds, benchmarked against previously characterized inhibitors. All quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided.
Performance Comparison of VIM-2 Inhibitors
The following tables summarize the in vitro efficacy of new and known VIM-2 inhibitors.
Table 1: New and Recently Investigated VIM-2 Inhibitors
| Compound Name/Class | Inhibition Constant (Ki) | IC50 | Mechanism of Action | Key Findings & Stage of Development |
| Taniborbactam (VNRX-5133) | 0.019 µM[2] | 20 nM[3][4] | Competitive[2] | A novel, broad-spectrum bicyclic boronate inhibitor with activity against both serine- and metallo-β-lactamases.[2] Has undergone Phase III clinical trials in combination with cefepime for complicated urinary tract infections.[5] |
| Tripeptide Inhibitors (MCW, YCW) | Not Reported | 18.15 µM (MCW), 52.9 µM (YCW)[6][7] | Computationally Predicted | Identified through a hybrid virtual screening protocol. These peptides represent a novel scaffold for VIM-2 inhibition.[6] |
| Fungal Metabolites (MSID001033, MSID001081, MSID001168) | Not Reported | Not Reported | Computationally Predicted | Identified via structure-based virtual screening of a fungal secondary metabolite library. Showed favorable interactions in molecular dynamics simulations.[8] |
Table 2: Known VIM-2 Inhibitor Compounds for Comparison
| Compound Name/Class | Inhibition Constant (Ki) | IC50 | Mechanism of Action | Key Findings |
| Mitoxantrone | 1.5 ± 0.2 µM[1] | Not Reported | Non-competitive[1] | An antineoplastic agent found to be a potent, specific inhibitor of VIM-2.[9] |
| p-Chloromercuribenzoic acid (pCMB) | Not Reported | Not Reported | Slowly reversible or irreversible[1] | A sulfhydryl reagent that demonstrates inhibitory activity against VIM-2.[1] |
| Sulfonyl-triazole analog 1 | 0.41 ± 0.03 µM[1] | Not Reported | Competitive[1] | A novel compound identified from a "click" chemistry library with potent VIM-2 inhibition.[1] |
| Sulfonyl-triazole analog 2 | 1.4 ± 0.10 µM[1] | Not Reported | Competitive[1] | Another novel compound from the same library with significant inhibitory activity.[1] |
| Triazolylthioacetamide analog | Not Reported | 20 µM | Not Reported | Showed clear inhibition of VIM-2 and its crystal structure in complex with the enzyme has been solved. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative studies.
VIM-2 Enzyme Kinetics Assay (Nitrocefin Hydrolysis)
This protocol outlines the determination of enzyme kinetics and inhibitor potency using the chromogenic substrate nitrocefin.
Materials:
-
Purified VIM-2 enzyme
-
Nitrocefin solution (stock and working solutions)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl₂)
-
Inhibitor compounds of interest
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 490 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of nitrocefin in DMSO. Dilute the stock solution in assay buffer to the desired working concentration (e.g., 100 µM).
-
Prepare a stock solution of the VIM-2 enzyme in an appropriate buffer and store at -80°C. On the day of the experiment, dilute the enzyme to the working concentration in assay buffer.
-
Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the serially diluted inhibitor solutions to the respective wells. For control wells (no inhibitor), add 50 µL of assay buffer.
-
Add 25 µL of the diluted VIM-2 enzyme solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the nitrocefin working solution to each well.
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 490 nm over time (kinetic mode) or as an endpoint reading after a fixed incubation period. The rate of nitrocefin hydrolysis is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.
-
To determine the inhibition constant (Kᵢ) and the mechanism of inhibition, perform the assay with varying concentrations of both the substrate (nitrocefin) and the inhibitor. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol describes the determination of the minimum concentration of an inhibitor that prevents the visible growth of a VIM-2-expressing bacterial strain.[10]
Materials:
-
VIM-2 expressing bacterial strain (e.g., E. coli BL21/VIM-2)[11]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[12]
-
Inhibitor compounds of interest
-
β-lactam antibiotic (e.g., imipenem or meropenem) for synergy testing
-
Sterile 96-well microtiter plates[13]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity[10]
-
Incubator (37°C)
Procedure:
-
Preparation of Inoculum:
-
From a fresh culture plate, select several colonies of the VIM-2 expressing bacteria and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.[10]
-
-
Preparation of Inhibitor and Antibiotic Dilutions:
-
In a 96-well plate, prepare a two-fold serial dilution of the inhibitor compound in CAMHB.
-
For synergy testing, a fixed, sub-inhibitory concentration of the β-lactam antibiotic can be added to each well containing the inhibitor dilutions.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the inhibitor dilutions.
-
Include a growth control well (bacteria in CAMHB without inhibitor) and a sterility control well (CAMHB only).
-
Incubate the plate at 37°C for 16-20 hours.[13]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is defined as the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.
-
Visualizing VIM-2's Mechanism and Inhibition
To better understand the role of VIM-2 and the workflow for identifying its inhibitors, the following diagrams are provided.
Caption: Mechanism of VIM-2 mediated antibiotic resistance and its inhibition.
Caption: Experimental workflow for the discovery and characterization of new VIM-2 inhibitors.
References
- 1. Inhibitors of VIM-2 by screening pharmacologically active and click-chemistry compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VNRX-5133 (Taniborbactam), a Broad-Spectrum Inhibitor of Serine- and Metallo-β-Lactamases, Restores Activity of Cefepime in Enterobacterales and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cefepime-Taniborbactam: A Novel Cephalosporin/β-Lactamase Inhibitor Combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Validation Novel of VIM-2 Metallo-β-lactamase Tripeptide Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitors of VIM-2 by Screening Pharmacogically Active and Click-Chemistry Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. orbi.uliege.be [orbi.uliege.be]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of VIM-2-IN-1
1.0 Purpose
This document outlines the mandatory procedures for the safe and compliant disposal of VIM-2-IN-1, a hypothetical small molecule inhibitor compound. Adherence to these guidelines is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. This procedure applies to all researchers, scientists, and laboratory personnel involved in the handling and disposal of this compound.
2.0 Scope
This SOP covers the disposal of this compound in its pure form, as well as in solutions with common laboratory solvents such as Dimethyl Sulfoxide (DMSO). It also details the disposal of contaminated labware.
3.0 Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the following standard laboratory PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
4.0 Waste Categorization and Segregation
Proper segregation of waste is the first step in ensuring safe disposal. This compound waste is categorized as chemical waste and must not be mixed with regular trash or other waste streams.
5.0 Disposal Procedures
The following step-by-step procedures must be followed for the disposal of this compound and associated contaminated materials.
5.1 Disposal of Unused or Expired this compound (Pure Compound)
-
Container Labeling: Ensure the original container is securely sealed and clearly labeled as "Hazardous Waste: this compound".
-
Waste Collection: Place the sealed container in a designated, properly labeled hazardous waste collection bin for chemical solids.
-
Documentation: Log the disposal in the laboratory's chemical waste inventory, noting the compound name, quantity, and date of disposal.
5.2 Disposal of this compound in Solvent (e.g., DMSO)
-
Waste Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.
-
Container Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical names of all components (e.g., "this compound in DMSO"), and their approximate concentrations.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible chemicals.
-
Documentation: Record the volume and composition of the waste in the laboratory's hazardous waste log.
5.3 Disposal of Contaminated Labware
-
Solid Waste: Dispose of contaminated solid items such as pipette tips, tubes, and gloves in a designated "Hazardous Solid Waste" container. This container should be lined with a chemically resistant bag.
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-proof sharps container that is clearly labeled for chemical contamination.
-
Glassware: Reusable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or isopropanol), with the rinsate collected as hazardous liquid waste. After decontamination, the glassware can be washed according to standard laboratory procedures.
6.0 Emergency Procedures
In the event of a spill, refer to the this compound Material Safety Data Sheet (MSDS) for specific cleanup procedures. In general, small spills should be absorbed with a chemical absorbent material, and the resulting waste disposed of as hazardous solid waste. For large spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) office immediately.
Diagrams and Workflows
This compound Disposal Decision Workflow
Caption: A workflow for the proper disposal of this compound.
Essential Safety and Operational Guidance for Handling Vim-2-IN-1
Disclaimer: As a novel research chemical, a comprehensive Safety Data Sheet (SDS) for Vim-2-IN-1 is not publicly available. The following guidance is based on best practices for handling potent, small-molecule enzyme inhibitors and should be supplemented by a thorough, site-specific risk assessment conducted by qualified personnel.
This compound is a potent β-lactamase inhibitor targeting the Verona integron-encoded metallo-β-lactamase (VIM-2). Due to its specific biological activity, it should be handled with a high degree of caution to minimize exposure. The primary hazards associated with compounds of this nature include potential skin and eye irritation, and unknown systemic effects if inhaled or ingested.
Personal Protective Equipment (PPE) and Engineering Controls
A risk-based approach, such as control banding, is recommended to establish appropriate safety measures when detailed toxicological data is unavailable.[1][2][3] For a potent compound like this compound, a high level of containment is warranted.
| Control Measure | Specification | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood or Glovebox | To minimize inhalation exposure by containing airborne particles. For highly potent compounds, a glovebox provides the highest level of containment.[4] |
| Eye and Face Protection | ANSI Z87.1 compliant safety goggles or a face shield worn over safety glasses.[5][6] | To protect against splashes, aerosols, and accidental eye contact. |
| Body Protection | Disposable, solid-front lab coat with tight-fitting cuffs. | To prevent skin contact with the compound. |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile). | To provide a primary and secondary barrier against skin absorption. Regularly check for signs of degradation and change gloves immediately upon contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be required for certain procedures (e.g., cleaning spills) where engineering controls are not sufficient. Use should be based on a site-specific risk assessment.[7] | To provide an additional layer of protection against inhalation of airborne particles. |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is crucial for ensuring laboratory safety.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a clearly labeled, sealed, and compatible container.
-
Keep the container in a designated, secure, and well-ventilated storage area, away from incompatible materials.
Handling and Use
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly.
-
Weighing and Aliquoting: Conduct all manipulations of solid this compound within a chemical fume hood or glovebox to contain any dust. Use appropriate tools (e.g., spatulas) and handle with care to avoid generating airborne particles.
-
Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to prevent splashing.
-
Experimental Use: All procedures involving this compound should be performed within a designated and properly functioning chemical fume hood.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, disposable lab coats, and weighing papers, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and labeled hazardous waste container. Do not dispose of down the drain.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Experimental Protocols
Detailed experimental protocols for the use of this compound are not publicly available. Researchers should develop their own protocols based on the specific requirements of their experiments, incorporating the safety and handling procedures outlined in this document. A thorough risk assessment should be conducted for each new experimental procedure.[8][9]
Visualizations
Caption: A workflow for the safe handling of this compound.
Caption: The relationship between risk assessment and control measures.
References
- 1. Potent Compound Safety and Categorization - Affygility Solutions [affygility.com]
- 2. CCOHS: Control Banding [ccohs.ca]
- 3. Control banding - Wikipedia [en.wikipedia.org]
- 4. escopharma.com [escopharma.com]
- 5. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 9. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
